ALDOXORUBICIN
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJQRLIQQTJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361644-26-9 | |
| Record name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydrox y-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-di oxopyrrol-1-yl)hexanamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aldoxorubicin in Soft Tissue Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soft tissue sarcomas (STS) are a heterogeneous group of rare mesenchymal tumors for which doxorubicin has long been a cornerstone of therapy.[1][2] However, its use is curtailed by significant dose-limiting cardiotoxicity. Aldoxorubicin is a novel prodrug of doxorubicin engineered to overcome this limitation.[1][3] It consists of doxorubicin attached via an acid-sensitive hydrazone linker to a maleimide moiety, which covalently binds to circulating serum albumin. This mechanism allows for preferential accumulation of the drug at the tumor site and subsequent release of active doxorubicin in the acidic tumor microenvironment, enhancing efficacy while minimizing systemic, particularly cardiac, toxicity.[2][4] This guide provides a detailed examination of this compound's mechanism of action, supported by pharmacokinetic data, clinical trial results in STS, and representative experimental protocols.
Core Mechanism of Action
This compound's therapeutic strategy is a multi-step process that leverages both physiological transport systems and the unique pathophysiology of solid tumors.
Molecular Structure and Albumin Conjugation
This compound is the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH).[5][6] Its design features two critical components beyond the parent doxorubicin molecule:
-
A Maleimide Moiety : This group has a high affinity for free thiol groups.
-
An Acid-Sensitive Hydrazone Linker : This chemical bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions.[4][5][]
Upon intravenous administration, the maleimide component of this compound rapidly and covalently binds to the free thiol group on the cysteine-34 residue of circulating endogenous albumin.[2][8][9] This in-situ conjugation transforms this compound into a macromolecular drug-albumin complex.
Tumor Targeting via the EPR Effect
Once bound to albumin, the this compound conjugate harnesses the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Solid tumors, including soft tissue sarcomas, are characterized by:
-
Hyperpermeable Vasculature : The rapid and disorganized angiogenesis in tumors results in "leaky" blood vessels with large fenestrations.
-
Impaired Lymphatic Drainage : Tumors typically lack an efficient lymphatic system to clear macromolecules from the interstitial space.
This combination of factors causes macromolecules like albumin (and the attached this compound) to be preferentially retained in the tumor microenvironment at concentrations significantly higher than in healthy tissues.[10]
Intracellular Uptake and Doxorubicin Release
The this compound-albumin conjugate accumulates in the tumor interstitium and is subsequently taken up by tumor cells.[2] At the cellular level, the acidic environment within endosomes and lysosomes (pH 5.5–6.5) catalyzes the hydrolysis of the hydrazone linker.[5][8] This cleavage releases the active cytotoxic agent, doxorubicin, directly inside or in the immediate vicinity of the cancer cells.[2][5]
Cytotoxic Signaling Pathway
The released doxorubicin exerts its well-established antineoplastic effects by:
-
DNA Intercalation : Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and arresting DNA replication and transcription.
-
Topoisomerase II Inhibition : It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of double-strand breaks and leading to apoptosis.[11]
This targeted release mechanism is designed to concentrate the cytotoxic payload where it is most needed, thereby increasing the therapeutic index compared to systemic administration of free doxorubicin.
Pharmacokinetic Profile
Pharmacokinetic (PK) studies demonstrate that this compound's conjugation to albumin significantly alters its distribution and metabolism compared to free doxorubicin. This altered profile is central to its mechanism and improved safety.
| Parameter | This compound (350 mg/m²) | Doxorubicin (Conventional) | Implication |
| Mean Half-life (t½) | 20.1–21.1 hours[6][12] | ~15-40 hours (variable)[4] | Prolonged circulation time allows for greater tumor accumulation. |
| Volume of Distribution (Vd) | 3.96–4.08 L/m²[6][12] | High (distributed widely in tissues) | Confined primarily to the bloodstream, reducing exposure to non-target tissues like the heart.[6] |
| Clearance (CL) | 0.136–0.152 L/h/m²[6][12] | Higher | Slower clearance from circulation due to albumin binding. |
| Free Doxorubicinol | Trace amounts detected[6][13] | Major metabolite | Doxorubicinol is implicated in cardiotoxicity; its minimal formation is a key safety advantage for this compound.[6] |
| Table 1: Comparative Pharmacokinetic Parameters. Data compiled from clinical studies. |
Clinical Efficacy and Safety Data in Soft Tissue Sarcoma
Multiple clinical trials have evaluated this compound in patients with advanced STS, providing quantitative data on its efficacy and safety.
Phase 1b/2 Efficacy in Advanced STS
A Phase 1b/2 study established the maximum tolerated dose (MTD) and showed promising preliminary efficacy in heavily pretreated patients.[14][15]
| Endpoint | All Patients (N=25) | STS Patients at MTD (N=13) |
| Partial Response (PR) | 20% | 38% |
| Stable Disease (SD) | 40% | 46% |
| Median PFS | 4.80 months | 11.25 months |
| Median OS | 11.25 months | 21.71 months |
| Table 2: Efficacy Results from Phase 1b/2 Study.[14][15] |
Phase 2b Randomized Trial: this compound vs. Doxorubicin
This trial compared first-line this compound to the standard-of-care, doxorubicin, in patients with advanced, unresectable, or metastatic STS.[16]
| Endpoint (Independent Review) | This compound (n=83) | Doxorubicin (n=40) | P-value |
| Median PFS | 5.6 months | 2.7 months | 0.02 |
| PFS Rate at 6 Months | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% (all PR) | 0% | - |
| Median OS | 15.8 months | 14.3 months | 0.21 |
| Table 3: Efficacy Results from Phase 2b Trial.[16][17] |
Phase 3 Randomized Trial: this compound vs. Investigator's Choice
This pivotal trial evaluated this compound in patients with relapsed or refractory STS.[11][18] While it narrowly missed its primary endpoint in the overall population, pre-specified subgroup analyses revealed significant activity.[18][19]
| Endpoint | This compound (A) | Investigator's Choice (IC) | P-value | Hazard Ratio (HR) |
| Median PFS (Total Population) | 4.11 months | 2.96 months | 0.12[18] | 0.81 |
| Median PFS (L-Sarcomas) | 5.32 months | 2.96 months | 0.007[18] | 0.62 |
| Median PFS (North America) | 4.21 months | 2.96 months | 0.028[19] | 0.71 |
| Disease Control Rate (Total) | 30.3% | 20.9% | 0.028[18] | - |
| Table 4: Efficacy Results from Phase 3 Trial (NCT02049905).[11][18][19] |
Safety and Tolerability Profile
Across all studies, this compound demonstrated a manageable safety profile. Myelosuppression was the most common adverse event.[14] Crucially, this compound showed a marked reduction in cardiotoxicity compared to doxorubicin, even at much higher cumulative equivalent doses.[3][4]
| Grade 3/4 Adverse Event | This compound (Phase 2b) | Doxorubicin (Phase 2b) | This compound (Phase 3) | Investigator's Choice (Phase 3) |
| Neutropenia | 29%[16] | 12%[16] | 61.0% (All AEs)[18] | 46.4% (All AEs)[18] |
| Febrile Neutropenia | 14%[16] | 18%[16] | - | - |
| Mucositis | 12%[20] | 2%[20] | - | - |
| LVEF < 50% | 0%[20] | 9.5%[20] | 2.8% | 12.8% (Doxorubicin arm)[18] |
| Table 5: Comparative Grade 3/4 Adverse Events and Cardiac Safety.[16][18][20] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are representative protocols for key experiments used to evaluate this compound.
Protocol: In Vitro Cytotoxicity Assessment (Resazurin Reduction Assay)
This protocol outlines a standard method to determine the cytotoxic effects of a compound on a cancer cell line.
-
Cell Seeding : Plate soft tissue sarcoma cells (e.g., SK-LMS-1) in a 96-well, opaque-walled microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21][22]
-
Compound Preparation : Prepare a 2X stock solution of this compound and doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations to determine the IC50 value.
-
Cell Treatment : Remove the medium from the wells and add 100 µL of the compound dilutions (or medium with vehicle control). Incubate for 48-72 hours.[21]
-
Viability Assessment :
-
Prepare a working solution of resazurin (e.g., 44 µM) in culture medium.
-
Remove the drug-containing medium from the wells.
-
Add 120 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the reduced product, resorufin, using a plate reader (Excitation ~560 nm, Emission ~590 nm).[21]
-
-
Data Analysis : Convert fluorescence readings to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol: Clinical Pharmacokinetic Analysis
This protocol describes the methodology for determining the PK profile of this compound in patients.
-
Patient Population : Patients with advanced solid tumors, adequate organ function, and ECOG performance status of 0-2.[12][13]
-
Drug Administration : Administer this compound (e.g., 350 mg/m²) as a 30-minute intravenous infusion on Day 1 of a 21-day cycle.[12][13]
-
Blood Sampling :
-
Collect whole blood samples in K₂EDTA tubes at specific time points.
-
Pre-infusion (0 hr).
-
During/after infusion: 5, 15, 30, 60 minutes.
-
Post-infusion: 2, 4, 8, 12, 16, 24, 48, and 72 hours.[12]
-
-
Sample Processing : Immediately after collection, centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method :
-
Use a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of albumin-bound doxorubicin (this compound), free doxorubicin, and the metabolite doxorubicinol in the plasma samples.
-
-
PK Parameter Calculation : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including Cmax, tmax, AUC, t½, Vd, and CL.[6]
Protocol: Clinical Trial Efficacy Evaluation (RECIST 1.1)
Tumor response in solid tumor trials is standardized using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[23]
-
Baseline Assessment :
-
Follow-up Assessment :
-
Response Classification :
-
Complete Response (CR) : Disappearance of all target and non-target lesions; pathological lymph nodes must reduce to <10 mm short axis.[23][26]
-
Partial Response (PR) : At least a 30% decrease in the SOD of target lesions compared to baseline.[23]
-
Progressive Disease (PD) : At least a 20% increase in the SOD from the smallest sum recorded (nadir), with an absolute increase of at least 5 mm. Or, the appearance of one or more new lesions.[23][25]
-
Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[26]
-
Conclusion
This compound represents a rationally designed second-generation anthracycline that successfully leverages albumin binding for tumor-targeted delivery. Its mechanism of action—covalent binding to albumin, passive accumulation in tumors via the EPR effect, and acid-triggered release of doxorubicin—is well-supported by pharmacokinetic and clinical data. Clinical trials in soft tissue sarcoma have demonstrated superior progression-free survival compared to doxorubicin in the first-line setting and significant activity in relapsed/refractory L-sarcomas.[16][18] The most significant advantage of this targeted mechanism is a profound reduction in cardiotoxicity, allowing for higher cumulative dosing than is possible with conventional doxorubicin.[3][4] While the Phase 3 trial did not meet its primary endpoint in the broad, mixed-histology population, the strong efficacy signals in specific sarcoma subtypes underscore the potential of this compound as a valuable therapeutic agent in the precision treatment of soft tissue sarcoma.
References
- 1. This compound therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the cysteine-34 position of endogenous serum albumin with thiol-binding doxorubicin derivatives. Improved efficacy of an acid-sensitive doxorubicin derivative with specific albumin-binding properties compared to that of the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. sarcomaoncology.com [sarcomaoncology.com]
- 15. A phase 1B/2 study of this compound in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of this compound In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
- 20. ascopubs.org [ascopubs.org]
- 21. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. project.eortc.org [project.eortc.org]
- 24. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 25. mediantechnologies.com [mediantechnologies.com]
- 26. kanser.org [kanser.org]
Aldoxorubicin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Aldoxorubicin (formerly INNO-206) is a rationally designed prodrug of the widely used anthracycline chemotherapeutic agent, doxorubicin.[1] Its development was driven by the need to mitigate the significant dose-limiting toxicities of doxorubicin, most notably cardiotoxicity, while enhancing its therapeutic index by targeting tumor tissues.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and clinical pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Rationale: Overcoming Doxorubicin's Limitations
Doxorubicin has been a cornerstone of cancer therapy for decades, particularly for soft tissue sarcomas and various carcinomas.[1][3] However, its clinical utility is hampered by a narrow therapeutic window, primarily due to cumulative, irreversible cardiotoxicity and non-specific distribution to healthy tissues.[1][2] The development of this compound was based on a prodrug strategy aimed at addressing these limitations. The core concept was to create a doxorubicin conjugate that would:
-
Bind to a natural carrier in the bloodstream to prevent premature drug activity and non-specific uptake.
-
Accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[4][5]
-
Release the active doxorubicin payload specifically within the acidic tumor microenvironment.[4][6]
Serum albumin was selected as the ideal endogenous carrier due to its abundance, long half-life, and natural tendency to accumulate in solid tumors.[5][7] this compound was engineered by attaching doxorubicin to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), which contains a maleimide group that rapidly and covalently binds to the free thiol group on cysteine-34 of circulating albumin.[1][8]
Chemical Synthesis of this compound
This compound is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[6] The synthesis involves the formation of a hydrazone bond between the C-13 keto group of doxorubicin and the hydrazide moiety of the EMCH linker.[7][8] This reaction creates an acid-sensitive linkage that is stable at physiological pH but hydrolyzes under acidic conditions.[1][8]
Caption: Synthesis of this compound via hydrazone linkage.
Mechanism of Action: A Tumor-Targeted Approach
The proposed mechanism of action for this compound follows a multi-step process designed for tumor-specific drug delivery.[6]
-
Intravenous Administration and Albumin Binding: Following intravenous infusion, this compound rapidly binds to the cysteine-34 residue of circulating serum albumin via its maleimide group.[1][9] This conjugation forms a stable drug-albumin complex.
-
Tumor Accumulation: The this compound-albumin conjugate has a high molecular weight, which limits its exit from normal blood vessels but allows it to accumulate in solid tumors.[5][7] This preferential accumulation is due to the EPR effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[4][5]
-
Cellular Uptake and Payload Release: Once concentrated in the tumor interstitium, the conjugate is taken up by cancer cells through endocytosis.[1][7] The internalized complex is trafficked to endosomes and lysosomes, where the acidic environment (pH 5.0-6.5) catalyzes the hydrolysis of the hydrazone linker.[1][8]
-
Cytotoxic Effect: This cleavage releases free doxorubicin directly inside the tumor cell, where it can exert its cytotoxic effects.[1][6]
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
An In-depth Technical Guide to Aldoxorubicin: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldoxorubicin is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. Engineered to enhance tumor-targeted delivery and mitigate the dose-limiting cardiotoxicity of its parent compound, this compound represents a significant advancement in anthracycline-based cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical and clinical findings related to this compound. Detailed methodologies for relevant experiments are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound, also known as INNO-206, is a derivative of doxorubicin that has been chemically modified at its C-13 keto position. The modification involves the attachment of an acid-sensitive linker, specifically (6-maleimidocaproyl) hydrazone (EMCH).[1][2] This linker is crucial to the prodrug's mechanism of action. The IUPAC name for this compound is N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H42N4O13 | [2] |
| Molar Mass | 750.758 g·mol−1 | [1] |
| Appearance | Powder | [3] |
| Storage Temperature | -20°C | [3] |
| Stability in Solution | Unstable, prepare fresh | [3] |
Mechanism of Action: Targeted Delivery and pH-Dependent Activation
The innovative design of this compound facilitates a unique, tumor-targeted delivery mechanism that distinguishes it from conventional doxorubicin.[4]
Albumin Binding
Upon intravenous administration, the maleimide moiety of the EMCH linker on this compound rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][6] This drug-albumin conjugate is stable at physiological pH.[5][7]
Tumor Accumulation and Cellular Uptake
The this compound-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. This phenomenon is attributed to the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors.[2][8] Once localized at the tumor site, the conjugate is internalized by cancer cells through endocytosis.[6][9]
Intracellular Release of Doxorubicin
Within the acidic environment of the endosomes and lysosomes (pH 5.0-6.0) of cancer cells, the acid-sensitive hydrazone linker is cleaved.[4][5][9] This cleavage releases the active cytotoxic agent, doxorubicin, directly inside the tumor cells.[5][9]
Doxorubicin-Mediated Cytotoxicity
Once liberated, doxorubicin exerts its well-established anti-cancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This results in DNA double-strand breaks and the induction of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which causes oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.
-
Induction of Apoptosis: The cellular damage triggered by doxorubicin activates various signaling pathways that converge on the induction of programmed cell death, or apoptosis.
The following diagram illustrates the mechanism of action of this compound.
Pharmacological Properties
Pharmacokinetics
Pharmacokinetic studies in patients with solid tumors have demonstrated that this compound exhibits a distinct profile compared to conventional doxorubicin. The covalent binding to albumin results in a prolonged circulating half-life and a narrow volume of distribution, indicating that the drug primarily remains within the bloodstream and does not readily accumulate in non-target tissues.[10][11]
Table 1: Pharmacokinetic Parameters of this compound in Patients with Solid Tumors [10][11]
| Parameter | This compound (230 mg/m²) | This compound (350 mg/m²) |
| t½ (h) | 20.1 ± 3.3 | 21.1 ± 3.4 |
| Vd (L/m²) | 3.96 | 4.08 |
| CL (L/h/m²) | 0.152 | 0.136 |
| Cmax (ng/mL) | 67,400 | 105,000 |
| tmax (h) | 0.75 | 1.00 |
t½: Half-life; Vd: Volume of distribution; CL: Clearance; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.
Importantly, plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, are significantly lower after this compound administration compared to equimolar doses of doxorubicin.[10]
Efficacy
Preclinical and clinical studies have demonstrated the anti-tumor efficacy of this compound across a range of malignancies, with a notable focus on soft tissue sarcomas.
Table 2: Selected Clinical Trial Efficacy Data for this compound in Soft Tissue Sarcoma
| Trial Phase | Comparison | Primary Endpoint | Result | Reference |
| Phase IIb | This compound vs. Doxorubicin (First-line) | Progression-Free Survival (PFS) | 5.6 months vs. 2.7 months (p=0.02) | [4] |
| Phase III | This compound vs. Investigator's Choice (Relapsed/Refractory) | PFS in L-sarcomas | 5.32 months vs. 2.96 months (p=0.007) | [12][13] |
| Phase III | This compound vs. Investigator's Choice (Relapsed/Refractory) | Disease Control Rate (DCR) | 30.3% vs. 20.9% (p=0.028) | [12] |
Safety and Tolerability
A key advantage of this compound is its improved safety profile, particularly the reduction in cardiotoxicity, which is a major dose-limiting factor for doxorubicin.[4][7] Clinical studies have shown that this compound can be administered at doses several-fold higher than the standard doxorubicin dose with minimal cardiotoxic effects.[4][10] The most common adverse events associated with this compound are manageable and include neutropenia, anemia, and stomatitis.[4][13]
Experimental Protocols
Synthesis of this compound
While detailed proprietary synthesis protocols are not publicly available, the general principle involves the reaction of doxorubicin with the N-ε-maleimidocaproic acid hydrazide (EMCH) linker to form a hydrazone bond at the C-13 keto position of doxorubicin.[1]
The following diagram outlines a logical workflow for the synthesis and characterization of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a vehicle control. Replace the cell culture medium with the drug-containing medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound). Administer the drugs intravenously at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in plasma.
Protocol:
-
Drug Administration: Administer this compound intravenously to the study subjects (animal or human).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation to extract the drug from the plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound, free doxorubicin, and doxorubicinol in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Modeling: Use appropriate software to calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.
Signaling Pathways
The cytotoxic effects of doxorubicin, the active metabolite of this compound, are mediated through the activation of complex signaling pathways, primarily involving DNA damage response and apoptosis.
The following diagram depicts a simplified overview of the doxorubicin-induced signaling pathway leading to apoptosis.
Conclusion
This compound is a promising tumor-targeted prodrug of doxorubicin that has demonstrated significant potential in improving the therapeutic index of anthracycline-based chemotherapy. Its unique mechanism of action, leveraging the EPR effect and the acidic tumor microenvironment, allows for enhanced drug delivery to cancer cells while minimizing systemic toxicity, particularly cardiotoxicity. The comprehensive data from preclinical and clinical studies support its continued development and investigation as a valuable treatment option for various solid tumors, most notably soft tissue sarcomas. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its chemical and pharmacological properties and providing a basis for further investigation into its therapeutic applications.
References
- 1. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. sarcomaoncology.com [sarcomaoncology.com]
- 8. Inhibition of tumor growth with doxorubicin in a new orthotopically implanted human hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Core Chemical Differences Between Aldoxorubicin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the chemical properties, mechanisms of action, and experimental evaluation of aldoxorubicin and its parent drug, doxorubicin. The information is intended for researchers, scientists, and professionals involved in drug development and oncology.
Core Chemical and Physical Distinctions
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.[1] this compound is a prodrug of doxorubicin, engineered to enhance its therapeutic index by altering its pharmacokinetic profile and tumor-targeting capabilities.[2] The fundamental chemical difference lies in the addition of a linker molecule to doxorubicin, creating this compound.[2]
Specifically, this compound is the (6-maleimidocaproyl) hydrazone of doxorubicin.[2] This modification involves attaching an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), to the C-13 keto position of doxorubicin.[1] This chemical conjugation is the cornerstone of this compound's distinct mechanism of action.
Data Presentation: Physicochemical Properties
| Property | Doxorubicin | This compound |
| Molecular Formula | C₂₇H₂₉NO₁₁[1] | C₃₇H₄₂N₄O₁₃[3] |
| Molecular Weight | 543.5 g/mol [1] | 750.7 g/mol [3] |
| Molecular Formula (HCl Salt) | C₂₇H₃₀ClNO₁₁ | C₃₇H₄₃ClN₄O₁₃[1] |
| Molecular Weight (HCl Salt) | 579.99 g/mol | 787.2 g/mol [1] |
| LogP (Lipophilicity) | 1.3[3] | 1.3[3] |
| Appearance | Red-orange crystalline solid | Solid[1] |
| Stability | Stable in solid state at 2-8°C, protected from light. Degradation increases with temperature.[4][5] | Solutions are unstable and should be prepared fresh. The hydrazone linker is stable at neutral pH but cleaves under acidic conditions.[6][7] |
Mechanism of Action: A Tale of Two Pathways
The addition of the EMCH linker profoundly alters the drug's behavior in the body, leading to a targeted delivery system for doxorubicin.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: It inserts itself between DNA base pairs, disrupting DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[4]
-
Generation of Reactive Oxygen Species (ROS): It can participate in redox reactions, producing free radicals that damage cellular components.[4]
dot graph Doxorubicin_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Dox [label="Doxorubicin", fillcolor="#EA4335"]; DNA [label="DNA Intercalation", fillcolor="#4285F4"]; TopoII [label="Topoisomerase II\nInhibition", fillcolor="#4285F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#4285F4"]; Replication [label="Inhibition of\nReplication & Transcription", fillcolor="#FBBC05"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#FBBC05"]; Damage [label="Cellular Damage", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", fillcolor="#34A853"];
Dox -> DNA; Dox -> TopoII; Dox -> ROS; DNA -> Replication; TopoII -> DSB; ROS -> Damage; Replication -> Apoptosis; DSB -> Apoptosis; Damage -> Apoptosis; } dot Caption: Doxorubicin's multifaceted mechanism of action.
This compound's Targeted Delivery Pathway
This compound's design leverages the unique physiology of tumors.
-
Albumin Binding: Following intravenous administration, the maleimide group on the EMCH linker of this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[2]
-
Tumor Accumulation: Albumin, being a key nutrient source for rapidly proliferating tumor cells, preferentially accumulates in the tumor microenvironment due to the Enhanced Permeability and Retention (EPR) effect.[2]
-
Acid-Sensitive Release: The tumor microenvironment is often acidic. The hydrazone bond in the EMCH linker is stable at the physiological pH of blood (around 7.4) but is cleaved under the acidic conditions (pH < 6.5) found within tumors and endosomes/lysosomes of cancer cells.[2][6]
-
Doxorubicin Release and Action: This cleavage releases free doxorubicin directly at the tumor site, where it can then exert its cytotoxic effects as described above.[2]
Experimental Protocols for Comparative Analysis
A comprehensive evaluation of this compound and doxorubicin involves a series of in vitro and in vivo experiments to compare their efficacy and safety profiles.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potency of this compound and doxorubicin against various cancer cell lines.
Methodology (MTT/MTS Assay):
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A2780 ovarian cancer, or soft tissue sarcoma cell lines) are cultured in appropriate media and conditions.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle.
-
MTT/MTS Reagent Addition: After the incubation period, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Efficacy Study in Xenograft Models
Objective: To compare the anti-tumor efficacy of this compound and doxorubicin in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., soft tissue sarcoma).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment groups: vehicle control, doxorubicin, and this compound.
-
Dosing Regimen:
-
Doxorubicin: Administered intravenously at a standard dose (e.g., 75 mg/m²).[8]
-
This compound: Administered intravenously at a higher doxorubicin-equivalent dose (e.g., 260 mg/m² doxorubicin equivalents, which corresponds to 350 mg/m² of this compound).[8]
-
Treatments are typically given once every 3 weeks for a set number of cycles.[8]
-
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition, progression-free survival, and overall survival are compared between the treatment groups.
pH-Dependent Drug Release Assay
Objective: To quantify the release of doxorubicin from this compound under different pH conditions, simulating physiological and tumor environments.
Methodology:
-
Sample Preparation: this compound is incubated in buffer solutions of varying pH (e.g., pH 7.4 and pH 5.0).
-
Incubation: The samples are incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of released doxorubicin in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The percentage of doxorubicin released is plotted against time for each pH condition to determine the release kinetics.
Conclusion
The chemical modification of doxorubicin to create this compound represents a sophisticated drug delivery strategy. By incorporating an acid-sensitive linker that facilitates binding to albumin, this compound achieves preferential accumulation in tumors and controlled release of its cytotoxic payload in the acidic tumor microenvironment. This targeted approach aims to enhance anti-tumor efficacy while mitigating the systemic toxicity associated with conventional doxorubicin administration. The experimental protocols outlined in this guide provide a framework for the rigorous comparative evaluation of these two important anticancer agents.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of the stability of doxorubicin and daunorubicin in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Aldoxorubicin in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aldoxorubicin
This compound (formerly known as INNO-206 or DOXO-EMCH) is a novel doxorubicin prodrug designed to enhance the therapeutic index of this widely used chemotherapeutic agent. It consists of doxorubicin covalently linked to an acid-sensitive hydrazone linker.[1] This design allows for selective release of doxorubicin in the acidic tumor microenvironment, thereby increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity.[2][3]
Mechanism of Action
Upon intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[4] This albumin-bound conjugate leverages the Enhanced Permeability and Retention (EPR) effect, leading to its accumulation in solid tumors.[2] The acidic environment characteristic of tumor tissues or the intracellular lysosomes of cancer cells facilitates the cleavage of the hydrazone linker, releasing active doxorubicin to exert its cytotoxic effects.[2]
Preclinical Efficacy in Murine Models
Numerous preclinical studies have demonstrated the superior anti-tumor efficacy and improved safety profile of this compound compared to conventional doxorubicin in various murine tumor models. These include xenograft models of breast carcinoma (MCF-7 and MDA-MB 435), ovarian carcinoma (A2780), small cell lung cancer (H209), and an orthotopic pancreatic carcinoma model (AsPC-1).[4] The enhanced efficacy is attributed to the ability to administer higher equivalent doses of doxorubicin in the form of this compound due to its reduced systemic toxicity.[5]
Quantitative Pharmacokinetic Data
As of the latest literature review, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for this compound in murine models have not been detailed in publicly available research. The majority of published pharmacokinetic data for this compound originates from human clinical trials.[2][6] For comparative purposes, a summary of doxorubicin pharmacokinetic parameters in mice is provided below.
Table 1: Pharmacokinetic Parameters of Doxorubicin in BALB/c Mice
| Parameter | Value | Murine Model | Dosage | Administration Route | Source |
| Cmax | 183.0 ± 13.4 mg/L | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
| Tmax | 0.416 ± 0.0 h | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
| AUC0→t | 2284.0 ± 248.7 mg/(Lh) | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
| AUC0→∞ | 2512.7 ± 429.7 mg/(Lh) | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
| t1/2 | 22.3 ± 10.0 h | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
| CL | 0.002 ± 0.0 L/h/kg | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following sections outline the detailed methodologies for conducting preclinical pharmacokinetic studies of this compound in murine models, based on established protocols for doxorubicin and other chemotherapeutic agents.
Animal Models
-
Species and Strain: Nude mice (athymic) are commonly used for xenograft models of human cancers. For studies involving immunocompetent models, strains such as BALB/c or C57BL/6 are appropriate.[3]
-
Tumor Implantation: For tumor-bearing models, cancer cells (e.g., 4T1 murine breast cancer cells) are injected subcutaneously or orthotopically into the mice.[3] Studies typically commence when tumors reach a specified volume.[3]
Drug Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as a 5% glucose solution (pH 6.4).
-
Route of Administration: Intravenous (tail vein) injection is the most common route for mimicking clinical administration.[3]
-
Dosage: Dosing is determined based on the maximum tolerated dose (MTD) established in prior toxicology studies.[4]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours).[2][3] Blood is typically collected via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal).[3] Samples are collected in heparinized tubes and centrifuged to obtain plasma.[3]
-
Tissue Sampling: At the terminal time point, mice are euthanized, and various tissues (tumor, heart, liver, kidneys, spleen, lungs) are harvested for biodistribution analysis.[3] Tissues are weighed and homogenized for drug extraction.[3]
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the quantification of this compound and released doxorubicin in plasma and tissue homogenates.[3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., ACQUITY UPLC BEH C18) is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile) is employed.[3]
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.2 mL/min).[3]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard. For doxorubicin, a common transition is m/z 544.28 → 397.10.[3]
-
Conclusion
This compound is a promising tumor-targeted prodrug of doxorubicin that has demonstrated significant preclinical efficacy in various murine cancer models. While detailed quantitative pharmacokinetic data in these models are not extensively published, the established methodologies for preclinical pharmacokinetic studies provide a robust framework for such evaluations. The information and protocols outlined in this guide are intended to support researchers and drug development professionals in the design and execution of studies to further elucidate the preclinical pharmacokinetic profile of this compound and similar targeted therapies.
References
- 1. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Aldoxorubicin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin (formerly INNO-206) is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity, particularly cardiotoxicity. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the associated cellular signaling pathways.
This compound's design features a linker molecule that covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound formulation preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of the tumor, the acid-labile linker is cleaved, releasing doxorubicin to exert its cytotoxic effects directly at the tumor site.[1][2] This targeted delivery mechanism is intended to increase the drug concentration in cancer cells while minimizing exposure to healthy tissues.
Mechanism of Action
The cytotoxic effect of this compound is ultimately mediated by the release of doxorubicin. Once liberated from its albumin carrier within the acidic tumor environment, doxorubicin enters the cancer cell and induces cell death through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between DNA base pairs, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to the accumulation of DNA double-strand breaks and triggering apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates large amounts of reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
-
Induction of Apoptosis: The cellular damage caused by DNA intercalation and ROS generation activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
The following diagram illustrates the proposed mechanism of action of this compound, from systemic administration to the induction of cytotoxicity within a cancer cell.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported IC50 values for doxorubicin in a variety of human cancer cell lines. This data provides a valuable reference for researchers investigating the potential efficacy of this compound in specific cancer types.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [2] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [2] |
| M21 | Melanoma | 2.77 ± 0.20 | [2] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [2] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [2] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [2] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [2] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [2] |
| VMCUB-1 | Bladder Cancer | > 20 | [2] |
| A549 | Lung Cancer | > 20 | [2] |
| SNU449 | Hepatocellular Carcinoma | > Liposomal Doxorubicin | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound or doxorubicin in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways
The cytotoxic effects of doxorubicin, and by extension this compound, are mediated by complex signaling pathways that lead to apoptosis. The following diagram depicts a simplified overview of the key pathways involved.
Conclusion
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Acid-Labile Linker in Aldoxorubicin Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance its therapeutic index by improving tumor-specific drug delivery and reducing systemic toxicity.[1][2] A key feature of this compound's design is its acid-labile hydrazone linker, which facilitates the covalent binding of doxorubicin to circulating albumin and its subsequent release in the acidic microenvironment of tumors.[3][4] This technical guide provides an in-depth analysis of the critical role of this acid-sensitive linker in the activation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.
The core principle behind this compound's mechanism of action is the exploitation of the physiological differences between healthy tissues and the tumor microenvironment.[5] Many solid tumors exhibit an acidic extracellular pH due to increased glycolysis, a phenomenon known as the Warburg effect.[6][7] Additionally, upon cellular uptake, drug-carrier conjugates are often trafficked to acidic intracellular compartments such as endosomes and lysosomes.[8] The acid-labile hydrazone linker in this compound is engineered to be stable at the neutral pH of the bloodstream but to undergo rapid hydrolysis under the acidic conditions characteristic of the tumor microenvironment and intracellular vesicles, thereby releasing the active doxorubicin payload at the site of action.[9][10] This targeted release mechanism aims to increase the drug concentration in the tumor while minimizing exposure to healthy tissues, particularly the heart, thereby mitigating the dose-limiting cardiotoxicity associated with conventional doxorubicin therapy.[11]
Mechanism of this compound Activation
This compound is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin (EMCH-doxorubicin).[2] The activation process can be summarized in the following steps:
-
Albumin Binding: Following intravenous administration, the maleimide group of the linker rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[7]
-
Tumor Accumulation: The resulting this compound-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors due to the enhanced permeability and retention (EPR) effect.[5]
-
Acid-Catalyzed Hydrolysis: In the acidic tumor microenvironment (pH ~6.5-7.0) or after cellular uptake and trafficking to acidic endosomes and lysosomes (pH ~4.5-6.0), the hydrazone linker undergoes hydrolysis.[9][10]
-
Doxorubicin Release and Action: The cleavage of the linker releases free doxorubicin, which can then exert its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cancer cell death.[1][11]
Quantitative Data
The pH-dependent release of doxorubicin from its carrier is a critical parameter for the efficacy of this compound. The following tables summarize key quantitative data from in vitro studies.
| Parameter | pH 7.4 (Physiological) | pH 5.0-5.5 (Tumor/Endosomal) | Reference(s) |
| Doxorubicin Release | |||
| After 3 hours | - | ~50% | [9] |
| After 40 hours | ~10% | >80% | [9] |
| Linker Half-life | |||
| Hydrazone Linker | >2 hours | ~2.4 minutes | [12] |
Table 1: pH-Dependent Release of Doxorubicin from Hydrazone Linker Conjugates
| Cell Line | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Reference(s) |
| C26 (Colon) | ~0.1 | ~1.0 | [13] |
| MIA PaCa-2 (Pancreatic) | ~0.05 | ~0.5 | [13] |
Table 2: Comparative in vitro Cytotoxicity (IC50) of Doxorubicin and this compound
Experimental Protocols
In Vitro Doxorubicin Release Assay
This protocol details a common method for assessing the pH-dependent release of doxorubicin from a carrier conjugate.
Objective: To quantify the rate and extent of doxorubicin release from this compound at physiological and acidic pH.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Shaking incubator at 37°C
-
High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector
-
Doxorubicin standard solutions
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in PBS at pH 7.4 to a final concentration of 1 mg/mL.
-
Transfer 1 mL of the this compound solution into a pre-soaked dialysis bag.
-
Place the sealed dialysis bag into a container with 50 mL of PBS at pH 7.4 or pH 5.0.
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect 1 mL aliquots from the external buffer.
-
Replace the collected volume with fresh buffer to maintain sink conditions.
-
Analyze the collected samples for doxorubicin concentration using a validated HPLC method. A common mobile phase is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid, with detection at 480 nm.
-
Create a standard curve using known concentrations of doxorubicin to quantify the amount of released drug in the samples.
-
Calculate the cumulative percentage of doxorubicin released at each time point for both pH conditions.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and doxorubicin on cancer cells.
Objective: To compare the in vitro cytotoxicity of this compound and free doxorubicin against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, C26)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and doxorubicin stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Preclinical In Vivo Efficacy Study
This protocol provides a general framework for a preclinical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model of soft tissue sarcoma.
Objective: To assess the in vivo anti-tumor activity and tolerability of this compound compared to doxorubicin in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Soft tissue sarcoma cell line (e.g., HT-1080)
-
This compound and doxorubicin formulations for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the soft tissue sarcoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound). A typical group size is 8-10 mice.
-
Administer the treatments intravenously according to a predetermined dosing schedule (e.g., once a week for three weeks).
-
Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
-
Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Mechanism of this compound activation.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The acid-labile linker is a pivotal component in the design and function of this compound, enabling its tumor-targeting properties and pH-dependent activation. By facilitating the selective release of doxorubicin in the acidic tumor microenvironment, this linker has the potential to significantly improve the therapeutic window of one of the most effective but also most toxic classes of chemotherapeutic agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of targeted cancer therapies. Further research and clinical evaluation will continue to elucidate the full potential of this innovative drug delivery strategy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of pH-sensitive chain length on release of doxorubicin from mPEG-b-PH-b-PLLA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. dergipark.org.tr [dergipark.org.tr]
The Effect of Aldoxorubicin on Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldoxorubicin, a prodrug of the widely used chemotherapeutic agent doxorubicin, is designed for targeted delivery to tumor tissues. Its mechanism of action culminates in the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This technical guide provides an in-depth analysis of the molecular interactions between this compound-derived doxorubicin and topoisomerase II, the resultant cellular signaling cascades, and the methodologies employed to study these effects. Quantitative data from clinical studies are presented to offer a comprehensive overview of its efficacy and safety profile compared to conventional doxorubicin.
Introduction
Doxorubicin has been a cornerstone of cancer therapy for decades, primarily functioning as a topoisomerase II inhibitor.[1][2] However, its clinical utility is often limited by significant cardiotoxicity.[3][4] this compound is a novel formulation that aims to mitigate these toxicities while enhancing anti-tumor efficacy.[5][6] It consists of doxorubicin linked to an acid-sensitive molecule that rapidly binds to circulating albumin upon administration.[7][8] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[7][9] Within the acidic microenvironment of the tumor, the linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[8][9]
Mechanism of Action: From Prodrug to Topoisomerase II Inhibition
The therapeutic action of this compound is a multi-step process, beginning with its systemic administration and culminating in the nuclear activity of doxorubicin.
Albumin Binding and Tumor Targeting
Following intravenous infusion, the maleimide group of the linker on this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[6][7] This drug-albumin conjugate has a longer circulatory half-life and accumulates in solid tumors.[9]
Release of Doxorubicin in the Tumor Microenvironment
The acidic environment characteristic of many solid tumors (pH 6.5-7.2) facilitates the hydrolysis of the acid-sensitive hydrazone linker, releasing active doxorubicin.[7][8] This targeted release mechanism is designed to concentrate the cytotoxic agent at the tumor site, thereby reducing systemic exposure and associated side effects.[5]
Inhibition of Topoisomerase II
Once released, doxorubicin enters the cancer cells and translocates to the nucleus. There, it intercalates into the DNA and inhibits the function of topoisomerase II.[1][2] Topoisomerase II is a nuclear enzyme that plays a crucial role in resolving DNA topological problems, such as supercoils and tangles, that arise during replication, transcription, and chromosome segregation.[9][10] The enzyme functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[9]
Doxorubicin acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA.[2][11] This prevents the religation of the DNA strands, leading to the accumulation of permanent, cytotoxic DNA double-strand breaks.[1][12]
Signaling Pathways Activated by Topoisomerase II Inhibition
The accumulation of DNA double-strand breaks triggers a complex cellular response known as the DNA Damage Response (DDR).[1][13] This intricate signaling network aims to repair the damage but can also initiate programmed cell death (apoptosis) if the damage is too severe.
The DNA Damage Response (DDR) Pathway
The primary sensor for doxorubicin-induced DSBs is the Mre11-Rad50-Nbs1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[13][14] Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[1][15] This signaling cascade leads to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[15] If the DNA damage is irreparable, sustained p53 activation can trigger the intrinsic apoptotic pathway.[16] Another related pathway involving ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 is also activated in response to DNA damage.[1][15]
Quantitative Data from Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound, often in comparison to doxorubicin. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound vs. Doxorubicin in Soft Tissue Sarcoma (Phase 2b)[17]
| Endpoint | This compound (n=83) | Doxorubicin (n=40) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month PFS Rate | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | - |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
Table 2: Efficacy of this compound in Relapsed/Refractory Soft Tissue Sarcoma (Phase 3)[18][19]
| Endpoint | This compound | Investigator's Choice | P-value / HR |
| Median PFS (All Patients) | 4.17 months | 4.04 months | HR: 0.91 |
| Median PFS (Leiomyosarcoma & Liposarcoma) | - | - | p=0.007; HR=0.62[17] |
| Disease Control Rate (DCR) | 29.4% | 20.5% | p=0.030[17] |
Experimental Protocols
Studying the effect of this compound on topoisomerase II involves a series of in vitro assays. Given that this compound is a prodrug, these assays are typically performed with doxorubicin.
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by its ability to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).[11][12]
Principle: Active topoisomerase II decatenates kDNA into individual minicircles. Inhibitors of topoisomerase II prevent this decatenation, leaving the kDNA in its catenated form. The different DNA forms can be separated by agarose gel electrophoresis.
-
Reaction Setup: Prepare a reaction mixture containing 10x Topoisomerase II assay buffer, ATP, kDNA, and sterile water.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., doxorubicin) or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα or IIβ. Include a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto a 1.0% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
Data Analysis: Inhibition is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA remaining at the origin of the gel.
In Vitro DNA Cleavage Assay (Topoisomerase II Poison Assay)
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.[11][12]
Principle: Topoisomerase II poisons trap the enzyme-DNA covalent complex, resulting in an accumulation of linearized plasmid DNA. Catalytic inhibitors, in contrast, will not produce this linear DNA band.
Protocol: [11]
-
Reaction Setup: Prepare a master mix containing sterile water, 10x Topoisomerase II assay buffer, and supercoiled plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Aliquot the master mix and add various concentrations of the test compound or controls.
-
Enzyme Addition: Add topoisomerase II to initiate the reaction.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cleavage Revelation: Stop the reaction and reveal the cleaved DNA by adding SDS, followed by proteinase K. Incubate at 50-55°C for 30-60 minutes.
-
Gel Electrophoresis: Add loading dye and run the samples on a 1.0% agarose gel.
-
Visualization: Stain and visualize the gel.
Data Analysis: The key indicator of a topoisomerase II poison is the dose-dependent appearance of a linear DNA band.
Conclusion
This compound represents a targeted approach to doxorubicin delivery, leveraging the tumor microenvironment to concentrate the active drug where it is most needed. Its fundamental mechanism of action remains the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The clinical data, while not uniformly positive in all trials, suggest potential benefits in specific patient populations, particularly in soft tissue sarcomas.[18][17] The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other topoisomerase II-targeting agents in preclinical and translational research. A thorough understanding of the molecular interactions and cellular consequences of topoisomerase II inhibition is paramount for the development of more effective and less toxic cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of this compound In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
- 18. First-line this compound vs doxorubicin in metastatic or locally advanced unresectable soft-tissue sarcoma: A phase 2b randomized clinical trial [cancer.fr]
Methodological & Application
Application Notes and Protocols: Aldoxorubicin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to increase the therapeutic index of doxorubicin by selectively targeting tumor tissue. This is achieved through a novel mechanism where this compound binds to the cysteine-34 of circulating serum albumin, leading to its accumulation in tumors. The acidic microenvironment of tumor tissues then facilitates the cleavage of an acid-sensitive linker, releasing doxorubicin directly at the tumor site. This targeted delivery is intended to enhance anti-tumor efficacy while mitigating the systemic toxicity, particularly the cardiotoxicity, associated with conventional doxorubicin administration. These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this drug.
Mechanism of Action
This compound's unique mechanism of action allows for a targeted delivery of doxorubicin to the tumor site.[1][2][3] Upon intravenous administration, this compound rapidly binds to circulating serum albumin. This drug-albumin conjugate is preferentially retained in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic environment characteristic of tumors triggers the hydrolysis of the linker, releasing active doxorubicin. The released doxorubicin then exerts its cytotoxic effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, ultimately leading to apoptosis.[4][5][6]
Signaling Pathway
Caption: Mechanism of action of this compound and its intracellular signaling pathway.
Experimental Protocols
Human Tumor Xenograft Establishment in Mice
This protocol outlines the subcutaneous implantation of human cancer cells to establish a xenograft model.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan blue solution
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD/SCID, Nude), 4-6 weeks old
-
1 cc syringes with 27-30 gauge needles
-
Sterile surgical instruments
-
70% ethanol and iodine solution
-
Digital calipers
Procedure:
-
Cell Culture: Culture human cancer cells in complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in PBS.
-
Perform a trypan blue exclusion assay to determine cell viability. Viability should be >95%.
-
Calculate the cell concentration.
-
-
Preparation of Cell Suspension for Injection:
-
Dilute the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL).
-
Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for at least 3-5 days before any procedures.[7]
-
Anesthetize the mouse if required by institutional guidelines.
-
Sterilize the injection site (e.g., flank) with 70% ethanol and iodine.
-
Gently draw the cell suspension into a 1 cc syringe with a 27 or 30-gauge needle.[7]
-
Inject the cells subcutaneously into the flank of the mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[7]
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
This compound Administration Protocol
This protocol describes the intravenous administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Mouse restrainer
-
27-30 gauge needles and sterile syringes
-
Warming lamp or pad (optional)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound in sterile saline to the desired concentration on the day of injection.
-
-
Animal Preparation:
-
Warm the mouse's tail using a warming lamp or pad to dilate the tail veins, facilitating injection.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
-
Intravenous Injection:
-
Wipe the tail with 70% ethanol.
-
Load the syringe with the correct volume of this compound solution.
-
Identify a lateral tail vein and insert the needle at a shallow angle.
-
Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no formation of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor tumor growth and animal health (body weight, general appearance) throughout the study.
-
Experimental Workflow
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
Data Presentation
The following tables summarize quantitative data from representative studies on the efficacy of this compound in mouse xenograft models.
Table 1: Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Dose (doxorubicin equivalents) | Administration Schedule | Median Survival (days) | Reference |
| Vehicle | - | Once a week | 26 | [8] |
| Doxorubicin | 6 mg/kg | Once a week | 26 | [8] |
| This compound | 18 mg/kg | Once a week | 62 | [8] |
| This compound | 24 mg/kg | Once a week | Not reported | [8] |
Table 2: Efficacy of this compound in Soft Tissue Sarcoma Xenograft Models
| Xenograft Model | Treatment Group | Dose | Administration Schedule | Outcome | Reference |
| Leiomyosarcoma | This compound | 350 mg/m² | Every 21 days | Improved Progression-Free Survival vs. Investigator's Choice | [9] |
| Liposarcoma | This compound | 350 mg/m² | Every 21 days | Improved Progression-Free Survival vs. Investigator's Choice | [9] |
| Overall STS | This compound | 350 mg/m² | Every 21 days | 6-month PFS rate of 46% vs 23% for doxorubicin | [9] |
Table 3: Comparative Tumor Growth Inhibition
| Cancer Model | Mouse Strain | Treatment | Dosage | Schedule | Tumor Growth Inhibition | Reference |
| Glioblastoma (U87-luc) | Immunodeficient | This compound | 18 or 24 mg/kg | Weekly | Significantly slower tumor growth compared to vehicle and doxorubicin | [8] |
| EL4 Lymphoma | C57BL/6N | Doxorubicin | 4 mg/kg | Weekly for 3 weeks | Significantly suppressed tumor growth | [10][11] |
| Breast Cancer (various) | Nude/BALB/c | Doxorubicin | 6-10 mg/kg | Weekly for 3 weeks | Significant activity against breast tumors | [12] |
Conclusion
The provided protocols and data serve as a comprehensive guide for the administration and evaluation of this compound in mouse xenograft models. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable preclinical data, which is essential for the further development of this promising tumor-targeted therapy. Researchers should always adapt these protocols to their specific experimental needs and adhere to their institution's animal care and use guidelines.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Therapeutic efficacy of this compound in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice [mdpi.com]
- 11. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays to Determine Aldoxorubicin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed for targeted delivery to tumor tissues by utilizing the natural transport properties of albumin. This compound covalently binds to the cysteine-34 residue of circulating albumin, forming a stable complex at physiological pH.[1][2][3] This complex preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of tumors and inside tumor cells' lysosomes, the acid-labile linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][2][3] This targeted approach aims to increase the therapeutic index of doxorubicin by enhancing its concentration at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity.
These application notes provide detailed protocols for a panel of in vitro cell culture assays to evaluate the efficacy of this compound. The described assays are fundamental for determining the cytotoxic and cytostatic effects of this compound, as well as for elucidating its mechanism of action at the cellular level.
Mechanism of Action of this compound
This compound's mechanism of action is a two-step process. First, the this compound-albumin conjugate is delivered to the tumor. Second, doxorubicin is released and induces cell death. The cytotoxic effects of the released doxorubicin are mediated through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, interfering with DNA replication and transcription. It also inhibits topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, leading to DNA double-strand breaks.
-
Induction of Apoptosis: Doxorubicin triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.[4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the production of ROS, leading to oxidative stress and cellular damage.
References
- 1. Quantification of apoptosis induction by doxorubicin in three types of human mammary carcinoma spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. onclive.com [onclive.com]
- 4. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Aldoxorubicin-Albumin Conjugates: A Detailed Guide for Researchers
Application Notes & Protocols for Drug Development Professionals
Introduction
Aldoxorubicin is a promising tumor-targeted prodrug of the widely used chemotherapeutic agent doxorubicin. This application note provides a detailed overview of the methods for synthesizing this compound-albumin conjugates, a strategy designed to enhance the therapeutic index of doxorubicin by improving its pharmacokinetic profile and reducing off-target toxicities. The core of this approach lies in the covalent attachment of this compound to serum albumin, leveraging the natural tendency of albumin to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
The synthesis involves a two-step process. First, doxorubicin is chemically modified with a linker molecule, (6-maleimidocaproyl) hydrazone (EMCH), to form this compound. This linker incorporates a pH-sensitive hydrazone bond. Subsequently, the maleimide group of this compound reacts with the free thiol group of the cysteine-34 residue on human serum albumin (HSA), forming a stable thioether bond. The acid-labile hydrazone linkage is designed to remain stable in the bloodstream (pH 7.4) and cleave in the acidic tumor microenvironment or within the lysosomes of cancer cells (pH 5.0-6.5), releasing the active doxorubicin at the target site.[1][2][3][4]
This document provides detailed protocols for the synthesis of this compound, its conjugation to albumin, and the characterization of the resulting conjugate. Additionally, it presents quantitative data from various studies to aid researchers in evaluating and comparing different aspects of this drug delivery system.
Experimental Workflow and Mechanism of Action
The overall process for preparing and utilizing this compound-albumin conjugates involves several key stages, from the initial chemical synthesis to the targeted release of the active drug within the tumor microenvironment.
The mechanism of action of the this compound-albumin conjugate is predicated on its stability in systemic circulation and its targeted activation within the acidic tumor environment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis, characterization, and efficacy of this compound-albumin conjugates from various studies.
Table 1: Synthesis and Characterization Parameters
| Parameter | Value | Reference |
| Drug-to-Albumin Ratio (DAR) | ||
| ~1:1 (for Cys34 conjugation) | [2][4] | |
| Conjugation Efficiency | ||
| Maleimide-thiol reaction | >95% (with excess maleimide) | [2][4] |
| Monobromomaleimide reaction | >99% in 10 minutes | [5] |
| In Vitro Doxorubicin Release | ||
| at pH 7.4 | Negligible release | [1] |
| at pH 5.0 | ~70% release in 24 hours (t1/2 = 2.8 hours) | [1] |
Table 2: Pharmacokinetic Profile of this compound-Albumin Conjugate
| Parameter | Value | Reference |
| Half-life (t1/2) | 20.1 - 21.1 hours | [6][7] |
| Volume of Distribution (Vd) | 3.96 - 4.09 L/m² | [6][7] |
| Clearance (Cl) | 0.136 - 0.152 L/h/m² | [6][7] |
| Maximum Concentration (Cmax) | 67,400 - 105,000 ng/mL | [7] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound-Albumin Conjugate (μM) | Free Doxorubicin (μM) | Reference |
| MDA-MB-468 (Breast Cancer) | ~0.1 - 1 | ~0.1 - 1 | [8] |
| U937 (Leukemia) | ~0.1 - 1 | ~0.1 - 1 | [8] |
| C26 (Colon Carcinoma) | 6.43 | 0.51 | [1][2] |
| MIA PaCa-2 (Pancreatic Cancer) | 1.41 | 0.04 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Doxorubicin-(6-maleimidocaproyl)hydrazone)
This protocol describes the formation of the hydrazone bond between doxorubicin and the EMCH linker.[9][10]
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
(6-Maleimidocaproyl)hydrazide (EMCH linker)
-
Anhydrous methanol
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous methanol containing a catalytic amount of trifluoroacetic acid.
-
Add a molar excess (e.g., 1.5 to 2-fold) of the (6-maleimidocaproyl)hydrazide linker to the doxorubicin solution.
-
Stir the reaction mixture at room temperature in the dark for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, partially evaporate the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding acetonitrile or methyl tert-butyl ether.
-
Collect the precipitate by filtration and wash with cold acetonitrile or MTBE to remove unreacted starting materials.
-
Dry the resulting orange-red solid (this compound) under vacuum.
-
The product can be further purified by column chromatography or preparative HPLC if necessary.
Protocol 2: Conjugation of this compound to Human Serum Albumin (HSA)
This protocol details the maleimide-thiol conjugation of this compound to the cysteine-34 residue of HSA.[6][11]
Materials:
-
Human Serum Albumin (HSA)
-
This compound (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or dialysis tubing with appropriate molecular weight cutoff)
Procedure:
-
Prepare a solution of HSA in degassed PBS (pH 7.0-7.5) at a concentration of 1-10 mg/mL.
-
Optional: If the albumin contains disulfide-bonded cysteine-34, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds and expose the free thiol group.
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMSO or DMF.
-
Slowly add the this compound stock solution to the stirring HSA solution to achieve a 10-20 fold molar excess of this compound to albumin.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Purify the this compound-albumin conjugate from unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column) or by extensive dialysis against PBS at 4°C.
Protocol 3: Characterization of the this compound-Albumin Conjugate
3.1 Determination of Drug-to-Albumin Ratio (DAR) by UV-Vis Spectrophotometry
Materials:
-
This compound-albumin conjugate solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and 495 nm (for doxorubicin concentration).[9]
-
Calculate the concentration of albumin using its molar extinction coefficient at 280 nm (ε₂₈₀ = 43,824 M⁻¹cm⁻¹).
-
Calculate the concentration of doxorubicin using its molar extinction coefficient at 495 nm (ε₄₉₅ ≈ 11,500 M⁻¹cm⁻¹). Note: The exact extinction coefficient may vary slightly depending on the buffer conditions.
-
The drug-to-albumin ratio (DAR) is the molar concentration of doxorubicin divided by the molar concentration of albumin.
3.2 Analysis by SDS-PAGE
Procedure:
-
Run the purified conjugate on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel under non-reducing conditions.
-
Stain the gel with Coomassie Brilliant Blue.
-
The conjugate should show a single band with a slightly higher molecular weight than unconjugated albumin, confirming the covalent attachment of this compound.
3.3 Analysis by HPLC
Procedure:
-
Analyze the purified conjugate using size-exclusion chromatography (SEC-HPLC).
-
The conjugate should elute as a single major peak with a shorter retention time than free doxorubicin, indicating the formation of a high-molecular-weight species.
Protocol 4: In Vitro Drug Release Assay
This protocol assesses the pH-dependent release of doxorubicin from the albumin conjugate.[1]
Materials:
-
This compound-albumin conjugate solution
-
Phosphate buffer, pH 7.4
-
Acetate buffer, pH 5.0
-
Incubator at 37°C
-
HPLC system with a fluorescence detector
Procedure:
-
Dilute the conjugate solution into two separate buffers: phosphate buffer (pH 7.4) and acetate buffer (pH 5.0).
-
Incubate both solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of free doxorubicin released.
-
Plot the cumulative percentage of released doxorubicin versus time for each pH condition to determine the release kinetics.
Conclusion
The synthesis of this compound-albumin conjugates represents a clinically relevant strategy for improving the therapeutic window of doxorubicin. The protocols and data presented in this application note provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy. Careful control of reaction conditions and thorough characterization of the conjugate are crucial for ensuring the desired stability, drug loading, and pH-sensitive release properties of this advanced drug delivery system. Further optimization of linker technology and conjugation strategies may lead to even more effective and safer albumin-based cancer therapeutics.
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]
- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization and in vitro efficacy of albumin conjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application of Aldoxorubicin in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to selectively target tumor tissue by leveraging the acidic microenvironment characteristic of many cancers. This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by enhancing its anti-tumor efficacy while mitigating systemic toxicity, particularly cardiotoxicity. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are recognized for retaining the key characteristics of the original human tumor, including its heterogeneity and microenvironment, offering a more predictive tool for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models.
Mechanism of Action of this compound
This compound's targeted action is a multi-step process. Following intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Once in the acidic tumor microenvironment, the acid-sensitive hydrazone linker connecting doxorubicin to the albumin-binding moiety is cleaved, releasing the active doxorubicin at the tumor site. The released doxorubicin then exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to tumor cell death.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in xenograft models. It is important to note that while the focus is on PDX models, some data from cell line-derived xenograft (CDX) models are included for context, particularly for cancer types where specific this compound PDX data is limited in the public domain.
Table 1: Efficacy of this compound in Soft Tissue Sarcoma Patient-Derived Xenografts
| PDX Model | Treatment Group | Dosage and Schedule | Tumor Growth Delay | Reference |
| Sarcoma PDX Panel | This compound | Not Specified | Comparable to a novel doxorubicin prodrug (CBR-049) | [1] |
| Sarcoma PDX Panel | Doxorubicin | Not Specified | Inferior to a novel doxorubicin prodrug (CBR-049) | [1] |
Note: A study comparing a novel doxorubicin prodrug (CBR-049) to this compound in ten sarcoma PDX models found that CBR-049 had comparable efficacy to this compound[1]. The study also noted that CBR-049 was superior to doxorubicin in all but one of these models[1]. Specific quantitative data on tumor growth inhibition for this compound was not provided in the abstract.
Table 2: Efficacy of this compound in Glioblastoma Cell Line-Derived Xenografts
| Xenograft Model | Treatment Group | Dosage and Schedule | Median Survival | Tumor Growth Inhibition (TGI) | Reference |
| U87-luc (intracranial) | Vehicle | - | 26 days | - | [2] |
| U87-luc (intracranial) | Doxorubicin | 6 mg/kg, weekly IV | 26 days | - | [2] |
| U87-luc (intracranial) | This compound | 18 mg/kg (doxorubicin equivalents), weekly IV | 62 days | Significantly slower tumor growth vs. vehicle and doxorubicin | [2] |
| U87-luc (intracranial) | This compound | 24 mg/kg (doxorubicin equivalents), weekly IV | 62 days | Significantly slower tumor growth vs. vehicle and doxorubicin | [2] |
| U87 (intracranial) | Vehicle | - | - | - | [3] |
| U87 (intracranial) | This compound | 16 mg/kg, weekly IV | Increased survival rate (+12.5% vs vehicle) | Moderate TVI | [3][4] |
| U87 (intracranial) | Temozolomide | 0.9 mg/kg, daily oral | - | Significant TVI | [3][4] |
| U87 (intracranial) | This compound + Temozolomide | 16 mg/kg weekly IV + 0.9 mg/kg daily oral | Increased survival rate (+37.5% vs vehicle) | Significant TVI (P=0.0175 vs vehicle) | [3][4] |
Note: The glioblastoma studies cited utilized the U87 cell line-derived xenograft model, not patient-derived xenografts. However, the methodologies and observed outcomes provide a strong basis for designing and interpreting studies in glioblastoma PDX models.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving the application of this compound in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Transport the tissue to the laboratory in a sterile collection medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
-
Tumor Processing and Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS).
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).
-
Implant a single tumor fragment subcutaneously in the flank of each mouse.
-
-
PDX Model Expansion and Banking:
-
Monitor mice for tumor growth by caliper measurements twice weekly.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
A portion of the tumor can be cryopreserved in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for future use.
-
Another portion can be fixed in formalin for histopathological analysis to confirm fidelity to the original patient tumor.
-
The remaining tumor tissue can be passaged into new cohorts of mice for further expansion.
-
Protocol 2: this compound Efficacy Study in Established PDX Models
-
Cohort Establishment:
-
Expand the desired PDX model to generate a cohort of mice with established tumors (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Reconstitute this compound powder in a sterile vehicle as per the manufacturer's instructions.
-
Administer this compound intravenously (IV) via the tail vein.
-
Dosing schedules can vary depending on the tumor type and study design. A common starting point based on preclinical studies is a weekly administration.
-
The control group should receive the vehicle solution following the same administration schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a fixed duration.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, RNA sequencing) and another portion fixed for immunohistochemistry.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Protocol 3: Pharmacodynamic and Biomarker Analysis
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantify the staining to compare the effects of this compound treatment with the control group.
-
-
Western Blot Analysis:
-
Prepare protein lysates from flash-frozen tumor samples.
-
Perform Western blotting to analyze the expression and phosphorylation status of proteins in relevant signaling pathways (e.g., DNA damage response pathways).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after this compound administration.
-
Use analytical methods such as HPLC to determine the concentration of this compound and released doxorubicin in the plasma.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a powerful preclinical platform to evaluate its therapeutic potential across a range of cancer types. The ability of PDX models to recapitulate the complexity of human tumors allows for a more accurate assessment of efficacy and the identification of potential biomarkers of response. The protocols outlined in this document provide a framework for conducting robust preclinical studies with this compound in PDX models, which can significantly contribute to its clinical development and the advancement of personalized cancer therapy.
References
- 1. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of this compound in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Temozolomide combination in a xenograft mice model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aldoxorubicin and Doxorubicin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy. However, its clinical efficacy is often limited by severe cardiotoxicity. Aldoxorubicin, a prodrug of doxorubicin, was developed to enhance the therapeutic index of doxorubicin. It is designed to selectively release doxorubicin in the acidic environment of tumors, thereby increasing its concentration at the tumor site and reducing systemic toxicity.
Accurate and reliable quantification of both this compound and doxorubicin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of safer and more effective cancer therapies. These application notes provide detailed protocols for the quantification of doxorubicin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific, validated protocol for this compound is not publicly available, a proposed LC-MS/MS method based on established principles for doxorubicin is presented, which will require validation.
Doxorubicin: Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and transcription, ultimately leading to cell death.
Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.
This compound to Doxorubicin Conversion
This compound is a prodrug that covalently binds to albumin in the bloodstream. The linker is designed to be stable at physiological pH but cleaves in the acidic microenvironment of tumors, releasing active doxorubicin.
Caption: Conversion of this compound to Doxorubicin in the tumor microenvironment.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for doxorubicin in plasma.
| Analyte | Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| Doxorubicin | HPLC-Fluorescence | Liquid-Liquid Extraction | 50 - 1500 | 5 | Within-day: < 2.7%, Between-day: < 2.9% | 97.1 - 102.9% | [1] |
| Doxorubicin | HPLC-Fluorescence | Solid-Phase Extraction | Not Specified | 0.3 | Intra-assay: < 10.6%, Inter-assay: < 13.0% | Not Specified | [2] |
| Doxorubicin | LC-MS/MS | Protein Precipitation | 1 - 1000 | 1 | < 15% | < 15% | [3][4][5][6] |
| Doxorubicinol | LC-MS/MS | Protein Precipitation | 0.5 - 500 | 0.5 | < 15% | < 15% | [3][4][5][6] |
| Doxorubicin | UPLC-MS/MS | Protein Precipitation | 1 - 1000 | 1 | Not Specified | Not Specified | [7] |
| Doxorubicin | LC-MS/MS | Liquid-Liquid Extraction | 0.5 - 200 | 0.5 | 0.9 - 13.6% | -13.0 to 14.9% | [8] |
| Doxorubicinol | LC-MS/MS | Liquid-Liquid Extraction | 0.1 - 200 | 0.1 | 0.9 - 13.6% | -13.0 to 14.9% | [8] |
Experimental Protocols
Protocol 1: Quantification of Doxorubicin in Plasma by HPLC with Fluorescence Detection
This protocol is adapted from a method for the analysis of doxorubicin in rat plasma.[9][10]
1. Materials and Reagents
-
Doxorubicin hydrochloride standard
-
Daunorubicin hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Chloroform
-
Methanol
-
Human plasma (with anticoagulant)
2. Sample Preparation (Liquid-Liquid Extraction)
Caption: Workflow for liquid-liquid extraction of doxorubicin from plasma.
Step-by-Step Procedure:
-
To a 60 µL aliquot of plasma, add the internal standard (e.g., daunorubicin).
-
Add 900 µL of an extraction solvent mixture of chloroform and methanol (4:1, v/v).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
3. HPLC Conditions
-
Column: PerfectSil C18 (or equivalent), 5 µm particle size.[9][10]
-
Mobile Phase: Acetonitrile and water (32:68, v/v), with the pH adjusted to 2.6 with orthophosphoric acid.[9][10]
-
Fluorescence Detector: Excitation wavelength of 470 nm and an emission wavelength of 555 nm.[9][10]
-
Injection Volume: 50 µL.[1]
4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of doxorubicin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Protocol 2: Quantification of Doxorubicin and Doxorubicinol in Plasma by LC-MS/MS
This protocol is based on a method for the simultaneous analysis of doxorubicin and its metabolite, doxorubicinol, in human plasma.[3][4][5][6]
1. Materials and Reagents
-
Doxorubicin hydrochloride standard
-
Doxorubicinol standard
-
Hexamethylphosphoramide (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant)
2. Sample Preparation (Protein Precipitation)
Caption: Workflow for protein precipitation for LC-MS/MS analysis.
Step-by-Step Procedure:
-
To a 250 µL aliquot of plasma, add 50 µL of the internal standard solution (100 ng/mL hexamethylphosphoramide).[3][5]
-
Evaporate the supernatant to dryness under nitrogen at 55°C.[3][5]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3][5]
-
Vortex for 10 seconds and then sonicate for 2 minutes.[3][5]
-
Transfer the final mixture to a vial for injection.
3. LC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[3][4][5][6]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Doxorubicin: m/z 544.22 > 397.06.
-
Doxorubicinol: m/z 546.22 > 363.05.
-
Hexamethylphosphoramide (IS): m/z 180.03 > 135.16.
-
4. Calibration and Quality Control
-
Prepare calibration curves by spiking blank plasma with working solutions of doxorubicin and doxorubicinol to achieve concentrations ranging from 1-1000 ng/mL for doxorubicin and 0.5-500 ng/mL for doxorubicinol.[3][4][5][6]
-
Prepare and analyze QC samples at low, medium, and high concentrations with each batch of samples.
Protocol 3: Proposed LC-MS/MS Method for the Quantification of this compound in Plasma
Disclaimer: The following is a proposed method based on the known properties of this compound and established LC-MS/MS methods for the structurally similar doxorubicin. This method requires full validation before use in regulated studies.
1. Rationale this compound is doxorubicin with a linker attached, which binds to albumin. The analytical method should be able to quantify this larger molecule and differentiate it from free doxorubicin. An LC-MS/MS method is the most suitable for this purpose due to its high selectivity and sensitivity.
2. Proposed Sample Preparation (Protein Precipitation) A simple protein precipitation is proposed to release the albumin-bound this compound and precipitate other plasma proteins.
3. Proposed LC-MS/MS Conditions
-
LC System: UPLC system.
-
Column: A C18 column, similar to that used for doxorubicin, should provide adequate retention.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is a common starting point for such molecules.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions: The precursor ion for this compound will be its protonated molecular weight. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer. A potential product ion could be the doxorubicin fragment (m/z 397.0) after the cleavage of the linker in the collision cell.
-
Internal Standard: An ideal internal standard would be a stable isotope-labeled this compound. If unavailable, a structurally similar compound that is not present in the sample could be used.
4. Method Validation The proposed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, stock solution)
References
- 1. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Rapid and sensitive method for measuring the plasma concentration of doxorubicin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by enabling tumor-targeted delivery and reducing systemic toxicity, particularly cardiotoxicity.[1][2][3][4] this compound consists of doxorubicin linked to a 6-maleimidocaproic acid hydrazide (EMCH) linker.[5] This linker facilitates the rapid and covalent binding of this compound to the cysteine-34 residue of circulating serum albumin following intravenous administration.[1][4] The resulting albumin-drug conjugate exhibits a prolonged plasma half-life and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1][4] Within the acidic microenvironment of the tumor or the endocytic lysosome of cancer cells, the acid-sensitive hydrazone bond is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][4]
These application notes provide a comprehensive overview of the formulation, administration, and mechanism of action of this compound for preclinical in vivo studies, supported by experimental protocols and quantitative data from various cancer models.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical In Vivo Models
| Cancer Model | Animal Strain | This compound Dose (doxorubicin equivalent) | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Human Glioblastoma (U87-luc xenograft) | Immunodeficient mice | 18 mg/kg | Intravenous (tail vein) | Once a week | Significantly slower tumor growth compared to vehicle or doxorubicin. Median survival of 62 days vs. 26 days for controls. | [1] |
| Human Breast Carcinoma (MDA-MB-435 xenograft) | N/A | N/A | N/A | N/A | Superior activity to free doxorubicin, potentially due to reduced toxicity allowing for higher doxorubicin equivalent doses. | [6] |
| Murine Colon Carcinoma (C26) | BALB/c mice | 20 mg/kg | Intravenous (tail vein) | Single dose | Complete eradication of tumors. | [3] |
| Human Pancreatic Adenocarcinoma (MIA PaCa-2 xenograft) | Nude mice | 20 mg/kg | Intravenous (tail vein) | Single dose | Enhanced therapeutic efficacy compared to free doxorubicin. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dose | Elimination Half-life (t½) | Key Findings | Reference(s) |
| Rats | N/A | 17.6–38.2 hours | Similar to free doxorubicin. | |
| Healthy BALB/c mice | 5 mg/kg doxorubicin equivalent | 21.3 ± 0.6 hours | Longer than free doxorubicin. | [5] |
Note: N/A indicates that the specific data was not available in the cited sources.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Note: this compound has been reported to have poor solubility at physiological pH and requires an acidic environment for dissolution in aqueous solutions.[3] However, prolonged exposure to acidic conditions can lead to the premature cleavage of the acid-sensitive linker.[3] Therefore, solutions should be prepared fresh prior to each use. The following is a general guideline, and optimization may be required for specific experimental setups.
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, injectable grade Polyethylene glycol 300 (PEG300)
-
Sterile, injectable grade Tween-80 (Polysorbate 80)
-
Sterile, injectable grade saline (0.9% NaCl)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (in a sterile environment, e.g., a laminar flow hood): a. Aseptically weigh the required amount of this compound powder. b. Reconstitute the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. Vortex gently until fully dissolved. Note: The use of a co-solvent system is often necessary for in vivo administration of hydrophobic compounds.
-
Working Solution Preparation (prepare immediately before injection): a. In a sterile, light-protecting tube, add the required volume of the this compound stock solution. b. Add co-solvents such as PEG300 and Tween-80, followed by sterile saline, to achieve the final desired concentration and a physiologically acceptable injection volume. A common vehicle composition for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be minimized (typically <10% of the total volume) to avoid toxicity. c. Vortex the solution gently to ensure it is homogenous. d. Protect the final solution from light.
Important Considerations:
-
Stability: this compound solutions are unstable and should be prepared fresh for each experiment.
-
pH: While an acidic pH aids in initial dissolution, the final formulation should be as close to physiological pH as possible to avoid injection site irritation. The buffering capacity of the blood will help to neutralize the solution upon injection.
-
Sterility: All materials and procedures should be sterile to prevent infection in the experimental animals.
-
Vehicle Control: A vehicle control group (receiving the same solvent mixture without this compound) should be included in all experiments to account for any effects of the solvents.
Protocol 2: Administration of this compound to Mice via Intravenous Injection
Materials:
-
Freshly prepared this compound working solution
-
Mouse restrainer
-
27-30 gauge needles and sterile 1 mL syringes
-
Warming pad or heat lamp
-
70% ethanol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: a. Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes. This will cause vasodilation of the lateral tail veins, making them easier to visualize and access. b. Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Injection: a. Draw the calculated volume of the this compound working solution into a sterile syringe, ensuring there are no air bubbles. b. Disinfect the injection site on the tail with a 70% ethanol wipe. c. Identify one of the lateral tail veins. Insert the needle, with the bevel facing up, into the vein at a shallow angle. d. Slowly inject the solution. If there is significant resistance or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same vein or on the other lateral vein.
-
Post-Injection Care: a. After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. b. Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Xenograft Tumor Model Efficacy Study
Procedure:
-
Cell Culture and Implantation: a. Culture the desired human cancer cell line (e.g., U87-luc for glioblastoma, MDA-MB-231 for breast cancer) under standard conditions. b. Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel) at the desired concentration. c. Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: a. Allow the tumors to grow to a palpable or measurable size (e.g., 100-200 mm³). b. Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound).
-
Treatment Administration: a. Prepare and administer this compound (and control treatments) according to Protocols 1 and 2, following the desired dosing schedule (e.g., once weekly).
-
Monitoring and Endpoints: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice regularly. c. The primary endpoints may include tumor growth inhibition, tumor regression, and survival. d. At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is a two-step process that leverages the unique characteristics of the tumor microenvironment.
-
Systemic Circulation and Tumor Accumulation: Following intravenous injection, this compound rapidly binds to serum albumin. This complex circulates throughout the body with a long half-life. Due to the leaky vasculature and poor lymphatic drainage of solid tumors (the EPR effect), the this compound-albumin conjugate preferentially accumulates in the tumor tissue.
-
Release of Doxorubicin and Cytotoxicity: The acidic environment of the tumor interstitium or within the lysosomes of cancer cells after endocytosis of the conjugate catalyzes the hydrolysis of the hydrazone linker. This releases free doxorubicin, which can then enter the cancer cells and exert its cytotoxic effects through several well-established mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme that is crucial for relaxing DNA supercoils. This leads to double-strand breaks in the DNA, triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
-
References
- 1. Therapeutic efficacy of this compound in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarcomaoncology.com [sarcomaoncology.com]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo Efficacy of Acid-Sensitive Transferrin and Albumin Doxorubicin Conjugates in a Human Xenograft Panel and in the MDA-MB-435 Mamma Carcinoma Model | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Aldoxorubicin Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by selectively targeting tumor tissue and reducing systemic toxicity, particularly cardiotoxicity.[1][2] This is achieved through a novel mechanism where this compound binds to albumin in the bloodstream, allowing it to accumulate preferentially in tumors.[1] The acidic microenvironment characteristic of many solid tumors then facilitates the cleavage of an acid-sensitive linker, releasing doxorubicin directly at the tumor site.[1][2][3] These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to evaluate the efficacy and potency of this compound.
Mechanism of Action
This compound's unique mechanism involves several key steps:
-
Intravenous Administration and Albumin Binding: Following intravenous administration, this compound rapidly and covalently binds to the cysteine-34 position of circulating serum albumin.[1][3]
-
Tumor Accumulation: The this compound-albumin conjugate circulates throughout the body and preferentially accumulates in tumor tissues. This is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the trapping of macromolecules like albumin.
-
Acid-Catalyzed Drug Release: The tumor microenvironment is often more acidic than healthy tissues.[3] This acidic condition promotes the hydrolysis of the acid-sensitive hydrazone linker in this compound, leading to the release of active doxorubicin within the tumor interstitium.[1][3]
-
Cellular Uptake and Cytotoxicity: The released doxorubicin can then be taken up by tumor cells, where it exerts its cytotoxic effects through established mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1] This targeted release is designed to minimize exposure of healthy tissues, such as the heart, to the cytotoxic effects of doxorubicin.[1][2]
Data Presentation
Quantitative data from dose-response studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Soft Tissue Sarcoma Cell Lines
| Cell Line | Histological Subtype | This compound IC₅₀ (µM) after 72h | Doxorubicin IC₅₀ (µM) after 72h |
| HT-1080 | Fibrosarcoma | Data to be generated | Data to be generated |
| SW-872 | Liposarcoma | Data to be generated | Data to be generated |
| SK-LMS-1 | Leiomyosarcoma | Data to be generated | Data to be generated |
Table 2: In Vivo Antitumor Efficacy of this compound in a Soft Tissue Sarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q7D x 3 | Data to be generated | 0 | Data to be generated |
| Doxorubicin | 5 | Q7D x 3 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 10 | Q7D x 3 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 20 | Q7D x 3 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 40 | Q7D x 3 | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
In Vitro Dose-Response Studies
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
-
Materials:
-
Selected soft tissue sarcoma cell lines (e.g., HT-1080, SW-872, SK-LMS-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin (as a comparator) in complete medium. A suggested starting concentration range for this compound is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Soft tissue sarcoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Dose-Response Studies
1. Maximum Tolerated Dose (MTD) Study
This protocol determines the MTD of this compound in mice.
-
Materials:
-
6-8 week old female athymic nude mice
-
This compound
-
Sterile saline or other appropriate vehicle
-
Animal balance
-
Calipers
-
-
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week before the start of the experiment.
-
Dose Selection: Based on preclinical data where the LD50 of an this compound derivative was >60 mg/kg in mice, and considering clinical doses, a starting dose range for an MTD study could be 10, 20, 40, 60, and 80 mg/kg.[4]
-
Drug Administration: Administer a single intravenous (i.v.) injection of this compound to groups of 3-5 mice per dose level. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for 14 days for signs of toxicity, including:
-
Body weight loss: A loss of >20% is generally considered a humane endpoint.
-
Clinical signs: Observe for changes in posture, activity, fur texture, and breathing. A clinical scoring system should be implemented.[5]
-
Mortality: Record any deaths.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, a mean body weight loss of more than 20%, or severe, irreversible clinical signs of toxicity.
-
2. Xenograft Tumor Efficacy Study
This protocol evaluates the antitumor activity of this compound in a soft tissue sarcoma xenograft model.
-
Materials:
-
Athymic nude mice
-
Soft tissue sarcoma cell line (e.g., HT-1080)
-
Matrigel
-
This compound and Doxorubicin
-
Vehicle control
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ HT-1080 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment: Based on the MTD study, administer this compound intravenously once a week (Q7D) for 3 weeks at doses up to the MTD (e.g., 10, 20, 40 mg/kg). Include a vehicle control group and a doxorubicin group at its MTD (e.g., 5 mg/kg) as a comparator. A Phase 1B/2 study in humans established an MTD of 350 mg/m², equivalent to 260 mg/m² of doxorubicin.[6] In a Phase IIb trial, this compound was administered at 350 mg/m².[7]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. The formula for tumor volume is (Width² x Length) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and signaling pathway.
Caption: Experimental workflow for this compound dose-response studies.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarcomaoncology.com [sarcomaoncology.com]
- 7. onclive.com [onclive.com]
Advancing Aldoxorubicin: Application Notes and Protocols for Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel drug delivery systems for aldoxorubicin. The aim is to enhance its therapeutic index by improving tumor-specific delivery and overcoming limitations observed in clinical trials. These guidelines cover the formulation of this compound into advanced delivery platforms, comprehensive characterization techniques, and robust in vitro and in vivo evaluation methods.
Introduction to this compound and the Rationale for Novel Delivery Systems
This compound is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1] It is designed to bind to the cysteine-34 residue of circulating serum albumin, leading to preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[2] The acidic microenvironment of tumors facilitates the cleavage of the acid-labile linker, releasing doxorubicin directly at the tumor site.[2] While this inherent targeting mechanism has shown promise in reducing cardiotoxicity compared to free doxorubicin, clinical trials have not consistently demonstrated a significant overall survival benefit.[3]
To further enhance the therapeutic efficacy and safety of this compound, novel drug delivery systems can be employed. These systems aim to:
-
Improve pharmacokinetic profiles: Increase circulation half-life and bioavailability.
-
Enhance tumor targeting: Actively target tumor cells or specific components of the tumor microenvironment.
-
Overcome drug resistance: Facilitate cellular uptake and bypass efflux pumps.[3]
-
Provide controlled release: Modulate the release kinetics of this compound for sustained therapeutic effect.
This document focuses on three promising platforms for this compound delivery: liposomes, polymeric nanoparticles, and hydrogels. While many of the detailed protocols are established for doxorubicin, they are readily adaptable for this compound due to their similar chemical properties, with specific considerations highlighted.
Formulation of this compound-Loaded Delivery Systems
This compound-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically established platform for drug delivery.[4]
Protocol 2.1.1: Preparation of this compound-Loaded Liposomes via Remote Loading
This protocol is adapted from established methods for doxorubicin liposome preparation.[4][5]
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE)
-
This compound hydrochloride
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Chloroform
Procedure:
-
Dissolve DSPC, cholesterol, and PEG-DSPE (e.g., in a 3:2:0.5 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing, followed by sonication to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.
-
Remove the extra-liposomal ammonium sulfate by dialysis against HBS (pH 7.4).
-
Add this compound solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to facilitate remote loading.
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
Rationale for Adaptation: The remote loading method, which utilizes a transmembrane pH gradient, is highly efficient for weakly basic drugs like doxorubicin and is expected to be similarly effective for this compound.
This compound-Conjugated Polymeric Nanoparticles
Polymeric nanoparticles offer a versatile platform for drug delivery with tunable properties such as size, surface charge, and drug release profile.[6] this compound can be conjugated to polymers to form nanoparticle-based drug delivery systems.
Protocol 2.2.1: Synthesis of this compound-Conjugated Supramolecular Organic Frameworks (SOFs)
This protocol is based on the successful conjugation of this compound to SOFs.[3]
Materials:
-
Thiol-functionalized supramolecular organic framework (SOF-SH)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the SOF-SH in DMSO.
-
Dissolve this compound in DMSO.
-
Mix the SOF-SH dispersion and the this compound solution and stir at room temperature for 24 hours to allow for thiol-maleimide conjugation.
-
Purify the resulting this compound-SOF conjugate by dialysis against PBS (pH 7.4) to remove unreacted this compound and DMSO.
-
Lyophilize the purified product for storage.
This compound-Loaded Hydrogels
Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water and are suitable for localized and sustained drug delivery.[7]
Protocol 2.3.1: Formulation of an Injectable this compound-Loaded Hydrogel
This protocol is adapted from methods for doxorubicin-loaded hydrogels.[8][9]
Materials:
-
Chitosan
-
Sodium alginate
-
This compound hydrochloride
-
Calcium chloride solution
Procedure:
-
Prepare a chitosan solution in a weak acidic solution (e.g., 1% acetic acid).
-
Prepare a sodium alginate solution in deionized water.
-
Dissolve this compound hydrochloride in the sodium alginate solution.
-
Add the this compound-alginate solution dropwise into the chitosan solution under constant stirring to form hydrogel beads.
-
Crosslink the beads by incubating them in a calcium chloride solution.
-
Wash the beads with deionized water to remove excess crosslinker and unencapsulated drug.
-
The resulting hydrogel beads can be formulated into an injectable suspension.
Characterization of this compound Delivery Systems
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated delivery systems.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of nanoparticles and liposomes. |
| Zeta Potential | Laser Doppler Electrophoresis | To assess the surface charge and stability of the formulation. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the delivery system. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound loaded into the delivery system. |
| In Vitro Drug Release | Dialysis Method, Sample and Separate Method | To evaluate the release kinetics of this compound from the delivery system under different pH conditions (e.g., pH 7.4 and pH 5.5).[10] |
In Vitro Evaluation
In vitro studies are essential to assess the biological activity of the this compound-loaded delivery systems.
Protocol 4.1: In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Cell culture medium and supplements
-
This compound-loaded delivery system, free this compound, and empty delivery system (control)
-
MTT or resazurin-based cell viability assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-loaded delivery system, free this compound, and the empty delivery system.
-
Incubate for a defined period (e.g., 24, 48, 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability and calculate the IC50 values.
Protocol 4.2: Cellular Uptake Study
Materials:
-
Cancer cell line
-
This compound-loaded delivery system (this compound is intrinsically fluorescent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on glass coverslips (for microscopy) or in a multi-well plate (for flow cytometry).
-
Treat the cells with the this compound-loaded delivery system for various time points.
-
Wash the cells with PBS to remove non-internalized particles.
-
For microscopy, fix the cells and mount the coverslips for imaging.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity.
In Vivo Evaluation
In vivo studies in animal models are critical for assessing the efficacy and safety of the developed delivery systems.
Protocol 5.1: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
This compound-loaded delivery system, free this compound, and vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups.
-
Administer the treatments intravenously or via the desired route at a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[11][12]
Table 2: In Vivo Efficacy and Safety Parameters
| Parameter | Method | Purpose |
| Tumor Growth Inhibition | Caliper measurements of tumor volume | To assess the antitumor efficacy of the treatment. |
| Survival Analysis | Kaplan-Meier survival curves | To evaluate the impact of the treatment on overall survival. |
| Body Weight Changes | Regular monitoring of animal weight | To assess systemic toxicity. |
| Histopathological Analysis | H&E staining of major organs and tumors | To evaluate treatment-induced tissue damage and changes in tumor morphology. |
| Biodistribution | Quantification of this compound in tissues (e.g., by HPLC or fluorescence imaging) | To determine the accumulation of the drug in the tumor and other organs. |
Signaling Pathways and Visualizations
Doxorubicin, the active component of this compound, induces apoptosis through various signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of novel delivery systems.
Doxorubicin-Induced Apoptosis: Doxorubicin can induce apoptosis through both intrinsic and extrinsic pathways. It can cause DNA damage, leading to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[13][14] Doxorubicin can also generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which triggers the release of cytochrome c and the activation of caspases.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for doxorubicin and this compound delivery systems based on available literature. These values can serve as a benchmark for the development of new formulations.
Table 3: Physicochemical Properties of Doxorubicin/Aldoxorubicin Delivery Systems
| Delivery System | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Doxorubicin | 135 ± 2.32 | - | 96.0 ± 2.92 | [17] |
| Polymeric Nanoparticles (PLGA) | Doxorubicin | ~150-250 | Negative | ~50-80 | [18] |
| Supramolecular Organic Frameworks | This compound | ~100-200 | - | High (conjugation) | [3] |
| Albumin Nanoparticles | Doxorubicin | ~150 | -18.8 ± 0.21 | 76.9 ± 0.21 | [10] |
Table 4: In Vitro and In Vivo Performance of Doxorubicin/Aldoxorubicin Delivery Systems
| Delivery System | Drug | Cell Line | IC50 (µg/mL) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Free Doxorubicin | Doxorubicin | SKOV-3 | ~0.1-1 | Ovarian Cancer Xenograft | Moderate | [18] |
| PLGA Nanoparticles | Doxorubicin | SKOV-3 | Lower than free DOX | Ovarian Cancer Xenograft | Significant | [18] |
| SOF-Aldoxorubicin | This compound | A549/ADR | Significantly lower than free this compound | Lung Cancer Xenograft | Superior to free this compound | [3] |
| HA-SPIONs | Doxorubicin | SKOV-3 | - | Ovarian Cancer Xenograft | Significant reduction | [11] |
Conclusion
The development of novel drug delivery systems for this compound holds significant potential for improving its therapeutic outcome. By leveraging advanced formulation strategies such as liposomes, polymeric nanoparticles, and hydrogels, it is possible to enhance tumor targeting, control drug release, and overcome mechanisms of drug resistance. The protocols and application notes provided in this document offer a comprehensive framework for researchers to design, fabricate, and evaluate new this compound delivery systems, with the ultimate goal of translating these innovations into more effective cancer therapies.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugating this compound to supramolecular organic frameworks: polymeric prodrugs with enhanced therapeutic efficacy and safety - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in vitro evaluation of novel polymer-coated magnetic nanoparticles for controlled delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Preparation, Characterization, and Release Behavior of Doxorubicin hydrochloride from Dual Cross-Linked Chitosan/Alginate Hydrogel Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced in vivo antitumor efficacy of doxorubicin encapsulated within laponite nanodisks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aldoxorubicin Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating aldoxorubicin resistance in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism differ from standard doxorubicin?
A1: this compound is a prodrug of doxorubicin. It is designed to bind covalently to the cysteine-34 residue of circulating serum albumin immediately after intravenous administration.[1][2] This drug-albumin conjugate is preferentially retained in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[1] this compound features an acid-sensitive hydrazone linker, which is stable at physiological pH but cleaves in the acidic environment of tumor tissues and intracellular lysosomes, releasing active doxorubicin directly at the tumor site.[2][3] This targeted delivery aims to increase efficacy and reduce systemic toxicity, particularly cardiotoxicity, which is a major concern with conventional doxorubicin.[1][4]
Q2: What are the primary molecular mechanisms driving resistance to this compound in cancer cells?
A2: Since this compound releases doxorubicin to exert its cytotoxic effects, cancer cells often develop resistance through mechanisms similar to those for doxorubicin. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins is a major cause of multidrug resistance (MDR).[5][6] Key transporters include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[6][7][8][9] These pumps actively efflux doxorubicin from the cell, reducing its intracellular concentration and thus its efficacy.[7][10]
-
Alterations in Drug Target: The primary target of doxorubicin is topoisomerase II (TOP2). Mutations or altered expression of TOP2 can prevent the drug from effectively inducing DNA double-strand breaks.[10][11]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by doxorubicin.[12][13]
-
Inhibition of Apoptosis: Resistant cells often have dysregulated apoptotic pathways. This can include the upregulation of anti-apoptotic proteins like Bcl-2 or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[9][11][14]
-
Activation of Survival Pathways: Signaling pathways such as NF-κB and Nrf2 can be activated in resistant cells. The NF-κB pathway has been shown to upregulate MDR1 and MRP1 expression, while the Nrf2 pathway can protect cells from oxidative stress.[15][16]
Q3: My cells are resistant to this compound. How can I determine if ABC transporter-mediated efflux is the cause?
A3: A straightforward approach is to perform a drug accumulation or efflux assay using a fluorescent substrate of the ABC transporters, such as Rhodamine 123 (for P-gp). In resistant cells, the intracellular fluorescence will be significantly lower than in sensitive parental cells due to active efflux. You can confirm this by co-incubating the cells with a known ABC transporter inhibitor (e.g., verapamil for P-gp). A significant increase in intracellular fluorescence in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.
Q4: What are the main strategies being explored to overcome this compound resistance?
A4: Several strategies are under investigation to circumvent or reverse resistance:
-
ABC Transporter Inhibition: Co-administration of small-molecule inhibitors that block the function of efflux pumps. However, clinical success has been limited due to the toxicity of these inhibitors.[17][18]
-
Gene Silencing: Using technologies like siRNA or CRISPR-Cas9 to specifically downregulate the expression of genes responsible for resistance, such as MDR1 (ABCB1).[7][19][20] Studies have shown that silencing MDR1 can restore intracellular doxorubicin accumulation and re-sensitize resistant cells to the drug.[7]
-
Combination Therapies: Combining this compound with other agents that can modulate resistance pathways. For example, allicin has been shown to improve doxorubicin sensitivity by inactivating the Nrf2/HO-1 signaling pathway.[15]
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound or doxorubicin in nanoparticles can alter the drug's entry mechanism into the cell, potentially bypassing efflux pumps.[21][22] These systems can also be designed for pH-sensitive release, further concentrating the drug inside the tumor cells.[22][23]
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Unexpectedly low cytotoxicity of this compound in a cancer cell line. | 1. High intrinsic expression of ABC transporters.2. The cell line may have robust DNA repair or anti-apoptotic mechanisms.3. Incorrect drug concentration or unstable compound. | 1. Assess ABC Transporter Expression: Perform qPCR or Western blot for key transporters (P-gp, MRP1, BCRP).2. Perform Drug Efflux Assay: Use a fluorescent substrate like Rhodamine 123 with and without a pump inhibitor (see Protocol 2).3. Check Drug Integrity: Confirm the activity of your this compound stock on a known sensitive cell line.4. Evaluate Apoptotic Pathways: Assess levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3). |
| Transfection with MDR1 siRNA does not re-sensitize resistant cells. | 1. Inefficient siRNA-mediated knockdown.2. Resistance is mediated by a different mechanism (e.g., another ABC transporter, altered Topoisomerase II).3. Compensatory upregulation of other resistance mechanisms. | 1. Validate Knockdown: Confirm reduction of MDR1 mRNA (by qPCR) and P-gp protein (by Western blot) at 48-72 hours post-transfection.2. Test for Other Transporters: Check the expression of MRP1 and BCRP. Consider a broader-spectrum pump inhibitor.3. Combine with Other Agents: Try combining siRNA treatment with an agent that targets a different resistance pathway (e.g., a Bcl-2 inhibitor). |
| Inconsistent results in drug accumulation assays using confocal microscopy. | 1. Photobleaching of the fluorescent dye.2. Variation in cell density or health.3. Suboptimal incubation times or temperatures. | 1. Minimize Photobleaching: Use an anti-fade mounting medium and minimize laser exposure time and intensity.2. Standardize Cell Culture: Ensure consistent seeding density and that cells are in the logarithmic growth phase and healthy.3. Optimize Protocol: Titrate incubation times and ensure all steps are performed at the correct, consistent temperature (e.g., 37°C for active transport). |
Quantitative Data Summary
Table 1: Summary of Key Clinical Trial Results for this compound in Soft Tissue Sarcoma (STS)
| Trial Phase | Comparison | Patient Population | Key Endpoint | This compound Arm | Control Arm | P-value | Reference |
| Phase IIb | This compound vs. Doxorubicin | First-line advanced STS | Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.0007 | [4] |
| Phase IIb | This compound vs. Doxorubicin | First-line advanced STS | Overall Response Rate (ORR) | 25% | 0% | - | [4][24] |
| Phase III | This compound vs. Investigator's Choice | Relapsed/Refractory STS | Progression-Free Survival (PFS) | 4.17 months | 4.04 months | Not Significant | [25] |
| Phase III | This compound vs. Investigator's Choice | Relapsed/Refractory STS | Disease Control Rate (DCR) | Improved vs. Control | - | 0.048 | [25] |
Investigator's Choice included therapies such as doxorubicin, pazopanib, dacarbazine, and others.
Key Experimental Protocols
Protocol 1: Development of a Doxorubicin-Resistant Cell Line
This protocol describes a method for generating a doxorubicin-resistant cancer cell line through continuous exposure to escalating drug concentrations, as adapted from published studies.[15]
-
Initial Culture: Begin by culturing the parental cancer cell line (e.g., MCF-7, A549) in standard growth medium.
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial 50% inhibitory concentration (IC50) of doxorubicin for the parental cell line.
-
Initial Exposure: Continuously expose the cells to doxorubicin at a concentration equal to the initial IC50.
-
Monitor and Subculture: Monitor the cells for signs of recovery (i.e., resumption of normal proliferation). When the cells are growing steadily, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of doxorubicin in the culture medium. A common approach is to double the concentration after the cells have adapted to the previous concentration.
-
Repeat and Stabilize: Repeat this process of dose escalation over a period of several months (e.g., 6 months) until the cells can tolerate a concentration that is at least 10-fold higher than the initial IC50.
-
Characterize the Resistant Line: Once a stable resistant line is established (e.g., MCF-7/DOX), characterize its resistance profile by re-evaluating the doxorubicin IC50. The resistant line should exhibit a significantly higher IC50 value.
-
Maintenance: Maintain the resistant cell line in medium containing a maintenance dose of doxorubicin (e.g., the concentration at which it was stabilized) to ensure the resistance phenotype is not lost. Culture the cells in drug-free medium for at least two weeks before conducting experiments.
Protocol 2: Assessing Drug Efflux with Rhodamine 123
This protocol provides a method to measure the efflux activity of P-glycoprotein (P-gp), a common cause of doxorubicin resistance.
-
Cell Seeding: Seed both the parental (sensitive) and the putative resistant cells into 96-well plates or onto glass coverslips for microscopy and allow them to adhere overnight.
-
Prepare Reagents:
-
Rhodamine 123 (R123) solution: Prepare a working solution of R123 (a fluorescent P-gp substrate) in serum-free medium.
-
Inhibitor solution: Prepare a working solution of a P-gp inhibitor (e.g., Verapamil) in serum-free medium.
-
-
Pre-incubation with Inhibitor: For the inhibitor-treated groups, wash the cells with PBS and pre-incubate them with the inhibitor solution for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add the R123 solution to all wells (including those with and without the inhibitor) and incubate for 1-2 hours at 37°C, protected from light.
-
Wash and Measure (Accumulation):
-
Wash the cells three times with ice-cold PBS to stop efflux.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, visualize and quantify the fluorescence intensity per cell using a fluorescence microscope or flow cytometer.
-
-
Efflux Phase (Optional):
-
After the loading step, instead of washing with ice-cold PBS, wash with warm (37°C) PBS and incubate the cells in fresh, R123-free medium for an additional 1-2 hours at 37°C.
-
After this efflux period, wash with ice-cold PBS and measure the remaining intracellular fluorescence as described above.
-
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. Resistant cells should show lower R123 accumulation (or greater efflux). In resistant cells treated with the inhibitor, fluorescence should be restored to a level comparable to that of the sensitive cells.
Visualizations: Pathways and Workflows
Caption: this compound binds to albumin and releases doxorubicin in the acidic tumor environment.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by small interfering RNA (siRNA) in doxorubicin-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of miR-155 knockdown on the reversal of doxorubicin resistance in human lung cancer A549/dox cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Anthracycline Resistance Genes and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silencing of Bmi-1 gene by RNA interference enhances sensitivity to doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allicin Overcomes Doxorubicin Resistance of Breast Cancer Cells by Targeting the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NFκBP65 transcription factor modulates resistance to doxorubicin through ABC transporters in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming doxorubicin resistance of cancer cells by Cas9-mediated gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. onclive.com [onclive.com]
- 25. onclive.com [onclive.com]
Aldoxorubicin Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of aldoxorubicin in solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing this compound stability in solution?
A1: The stability of this compound is predominantly influenced by the pH of the solution. This compound is a prodrug of doxorubicin, featuring an acid-sensitive hydrazone linker. This linker is designed to be stable at physiological pH (around 7.4) and to release doxorubicin in the acidic microenvironment of tumors or within the acidic compartments of cells, such as endosomes and lysosomes (pH 5.0-6.5).[1][2]
Q2: How does pH quantitatively affect the stability of this compound?
A2: The rate of hydrolysis of the hydrazone bond in this compound is significantly faster in acidic conditions compared to neutral conditions. At a neutral pH of 7.4, this compound is relatively stable, allowing it to circulate in the bloodstream bound to albumin.[1][3] In contrast, under acidic conditions, the release of doxorubicin is accelerated.
Q3: What is the recommended pH range for preparing and storing this compound stock solutions?
A3: To maintain the integrity of the prodrug and prevent premature release of doxorubicin, it is recommended to prepare and store this compound solutions in a slightly acidic buffer, ideally below pH 7.0.
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. It is advisable to store this compound solutions at refrigerated temperatures (2-8°C) to minimize degradation.
Q5: Is this compound sensitive to light?
A5: The parent compound, doxorubicin, is known to be susceptible to photodegradation.[4] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments.
Troubleshooting Guide
Issue 1: Precipitation is observed after dissolving this compound in a buffer solution.
-
Cause: this compound, and its parent compound doxorubicin, have limited solubility in neutral pH buffers such as phosphate-buffered saline (PBS). This can lead to the formation of a red precipitate.
-
Solution:
-
Initially dissolve this compound in sterile water or a slightly acidic buffer to prepare a concentrated stock solution.
-
For cell culture experiments, this stock solution can then be further diluted in the culture medium.[5]
-
Avoid preparing highly concentrated solutions of this compound directly in neutral buffers.
-
Issue 2: The color of the this compound solution has changed over time.
-
Cause: A change in the color of the solution may indicate degradation of the compound. Doxorubicin and its derivatives are red, and a change in color could signify chemical modification.
-
Solution:
-
It is recommended to use freshly prepared solutions for experiments whenever possible.
-
If a color change is observed, the solution should be discarded and a fresh one prepared.
-
To verify the integrity of the compound, a stability-indicating analytical method such as HPLC can be used to check for the presence of degradation products.
-
Issue 3: Inconsistent results in cell-based assays.
-
Cause: Inconsistent results can arise from the degradation of this compound in the cell culture medium during the course of the experiment, leading to variable concentrations of the active compound. The stability of this compound can be influenced by the pH and composition of the medium.
-
Solution:
-
Ensure that the pH of the cell culture medium is controlled and monitored.
-
Consider the duration of the experiment and the stability of this compound under those conditions. For long-term experiments, it may be necessary to replenish the medium with fresh this compound at regular intervals.
-
When comparing results, ensure that the age and storage conditions of the this compound solutions are consistent.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the reported half-life of this compound at different pH values.
| pH | Half-life (t½) | Temperature (°C) | Reference |
| 5.0 | 3.2 hours | Not Specified | |
| 7.0 | 158 hours | Not Specified |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its primary degradation product, doxorubicin.
1. Materials and Reagents:
-
This compound reference standard
-
Doxorubicin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Buffer salts (e.g., potassium phosphate monobasic)
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄ with pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 254 nm or fluorescence detection with excitation at 480 nm and emission at 550 nm.[6]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a slightly acidic buffer) at a known concentration.
-
For the stability study, aliquot the stock solution into different buffer solutions of varying pH, and store them under controlled temperature and light conditions.
-
At specified time points, withdraw an aliquot of the sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and doxorubicin by comparing their retention times with those of the reference standards.
-
Calculate the percentage of this compound remaining at each time point to determine its degradation rate.
Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for this compound stability testing.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Aldoxorubicin Dosing Schedules
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aldoxorubicin. The information is based on preclinical and clinical studies to help optimize dosing schedules for maximal efficacy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Higher than expected myelosuppression (neutropenia, thrombocytopenia, anemia) | Dose-limiting toxicity of this compound.[1][2] | - Reduce the dose in subsequent cycles. - Monitor complete blood counts (CBC) regularly.[3] - Consider the use of growth factors like G-CSF for severe neutropenia.[4] |
| Observed cardiotoxicity (decreased LVEF) | Although less common than with doxorubicin, it can still occur, especially at high cumulative doses.[5][6] | - Monitor cardiac function (LVEF) at baseline and regular intervals during treatment.[3][4] - Consider discontinuing treatment if a significant decrease in LVEF is observed.[4] |
| Mucositis or stomatitis | Common adverse event associated with this compound treatment.[1][2][5] | - Implement meticulous oral hygiene protocols. - Consider dose reduction or delay for severe cases.[4] |
| Variable drug exposure between subjects | Inter-individual differences in albumin levels or tumor acidity. | - Measure baseline serum albumin levels. - While not standard practice, consider pharmacokinetic monitoring in early-phase studies to assess for variability. |
| Lack of tumor response at standard doses | Potential for drug resistance or insufficient drug accumulation in the tumor. | - Confirm tumor acidity if possible, as it is crucial for doxorubicin release.[7][8] - Evaluate for potential mechanisms of anthracycline resistance in the tumor model. |
| Febrile neutropenia | A serious complication of severe neutropenia.[1][2][4] | - Immediately initiate broad-spectrum antibiotics. - Consider prophylactic G-CSF in patients at high risk. - Evaluate for dose reduction in subsequent cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of doxorubicin. After intravenous administration, it rapidly binds to the cysteine-34 of circulating serum albumin.[5][9] This albumin-drug conjugate accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[7] The acidic environment within the tumor's endosomes and lysosomes facilitates the cleavage of the acid-sensitive linker, releasing doxorubicin to exert its cytotoxic effects.[5][7][9]
Q2: What are the recommended phase II doses for this compound in different cancers?
A2: The recommended Phase II dose has been determined in various clinical trials:
-
Soft Tissue Sarcoma: 350 mg/m² administered intravenously every 21 days.[1][2] This is equivalent to 260 mg/m² of doxorubicin.[1][2]
-
Glioblastoma: Doses of 250 mg/m² (185 mg/m² doxorubicin equivalent) and 350 mg/m² (260 mg/m² doxorubicin equivalent) have been evaluated in clinical trials.[3][10]
-
HIV-associated Kaposi's Sarcoma: Doses of 50, 100, or 150 mg/m² every 3 weeks have been studied.[4]
Q3: How does the pharmacokinetic profile of this compound differ from doxorubicin?
A3: this compound exhibits a longer mean half-life (around 20-21 hours) and a narrower mean volume of distribution compared to doxorubicin.[11][12] This suggests that this compound remains stable in circulation and does not readily accumulate in non-target tissues.[11][12] Importantly, only a small fraction of the plasma concentration consists of free doxorubicin and its cardiotoxic metabolite, doxorubicinol.[4][11]
Q4: What are the primary dose-limiting toxicities of this compound?
A4: The primary dose-limiting toxicities observed in clinical trials are myelosuppression, specifically grade 4 neutropenia and grade 3 febrile neutropenia.[1][2] Mucositis and stomatitis are also common adverse events.[4][5]
Q5: Is cardiotoxicity a concern with this compound?
A5: this compound has demonstrated a significantly better cardiac safety profile compared to doxorubicin.[6][13] Clinical studies have shown no evidence of clinically significant acute cardiac abnormalities, even at cumulative doxorubicin equivalent doses exceeding 2000 mg/m².[1][10] However, monitoring of cardiac function is still recommended.[4]
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Efficacy in Soft Tissue Sarcoma (STS)
| Study Phase | This compound Dose | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Phase 1B/2 | 350 mg/m² q21d | - | 11.25 months (in STS patients at MTD) | 38% (in STS patients at MTD) | [1][2] |
| Phase 2b | 350 mg/m² q21d | Doxorubicin 75 mg/m² q21d | Favorable trend for this compound | - | [14] |
| Phase 3 | 350 mg/m² q21d | Investigator's Choice | Superior PFS for this compound | - | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (at 230 mg/m² dose) | Value (at 350 mg/m² dose) | Reference |
| Mean Half-life (t½) | 20.1 hours | 21.1 hours | [11] |
| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² | [11] |
| Mean Clearance (CL) | 0.152 L/h/m² | 0.136 L/h/m² | [11] |
| Median Time to Peak Plasma Concentration (tmax) | 0.75 hours | 1.00 hours | [5][11] |
Experimental Protocols
Protocol: Phase 1B/2 Dose-Escalation Study in Advanced Solid Tumors
-
Patient Population: Patients aged 18 to 70 years with recurrent/refractory malignant solid tumors.[1][2]
-
Dose Escalation Cohorts:
-
Administration: this compound administered as an intravenous infusion on Day 1 of a 21-day cycle.[1][2]
-
Primary Objective: Determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).[1][2]
-
Safety Monitoring:
-
Efficacy Assessment: Tumor assessment by MRI every 6 weeks.[3]
Protocol: Pharmacokinetic Study in Patients with Advanced Solid Tumors
-
Patient Population: Patients with advanced solid tumors.[11][12]
-
Dosing: this compound administered at 230 mg/m² or 350 mg/m² as a 30-minute intravenous infusion on Day 1 of each 21-day cycle.[11][12][15]
-
Blood Sampling (Cycle 1):
-
Urine Sampling (Cycle 1): Collected at 24, 48, and 72 hours post-infusion.[11][12][16]
-
Limited Blood Sampling (Cycle 3):
-
Analytes Measured: Serum concentrations of albumin-bound doxorubicin, unbound doxorubicin, and doxorubicinol.[17]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound clinical trial workflow.
References
- 1. sarcomaoncology.com [sarcomaoncology.com]
- 2. A phase 1B/2 study of this compound in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Aldoxorubicin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with aldoxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from doxorubicin?
A1: this compound is a prodrug of the widely used chemotherapeutic agent, doxorubicin.[1][2] It consists of doxorubicin chemically attached to a linker molecule that has a high affinity for the cysteine-34 residue of circulating albumin.[1][2] This binding allows for preferential accumulation of the drug in tumors.[1] The linker is designed to be acid-sensitive, meaning that in the acidic environment of tumor tissues or within the endosomes of cancer cells, the bond is cleaved, releasing active doxorubicin.[1][2] This targeted delivery mechanism aims to increase the therapeutic concentration at the tumor site while minimizing systemic side effects, particularly the cardiotoxicity associated with doxorubicin.[1][2]
Q2: Why am I seeing high variability in my IC50 values for this compound across different experiments?
A2: Inconsistent IC50 values are a common challenge and can arise from several factors specific to this compound's mechanism:
-
Albumin Concentration: The presence and concentration of albumin (usually from Fetal Bovine Serum - FBS) in your cell culture medium is critical. This compound requires albumin to become activated and internalized by tumor cells. Variations in serum percentage or lot-to-lot differences in albumin content can significantly alter the effective dose of the drug.
-
pH of Culture Medium: The release of doxorubicin from the albumin-aldoxorubicin conjugate is pH-dependent.[1] Standard cell culture media are typically buffered to a physiological pH of ~7.4. However, high cell density and metabolic activity can lead to localized acidification of the medium, which could increase the rate of doxorubicin release and affect cytotoxicity results.
-
Incubation Time: As a prodrug, this compound requires time for albumin binding, cellular uptake, and subsequent cleavage of the linker to release doxorubicin. Short incubation times may not be sufficient for this entire process to occur, leading to an underestimation of its cytotoxic potential.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to doxorubicin. This intrinsic biological difference will be reflected in the IC50 values obtained for this compound.
-
Non-Specific Binding: The maleimide linker of this compound is designed to react with the thiol group of cysteine-34 on albumin. However, it can also react with other sulfhydryl-containing molecules, such as the amino acid cysteine present in some culture media like RPMI-1640. This can reduce the amount of this compound available to bind to albumin, leading to inconsistent results.
Q3: Can I perform this compound experiments in serum-free media?
A3: It is not recommended to perform this compound cytotoxicity assays in serum-free media without supplementation. Albumin is the primary carrier for this compound, facilitating its uptake into tumor cells. In the absence of albumin, the drug's mechanism of action is significantly hampered. If serum-free conditions are necessary for your experiment, you should supplement the medium with a known concentration of purified Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).
Q4: My this compound solution appears to be unstable. How should I handle and store it?
A4: While specific stability data for this compound in various buffers is not extensively published, it is known that the active component, doxorubicin, is sensitive to light and pH. It is recommended to prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C in a suitable solvent like DMSO, protected from light. Avoid repeated freeze-thaw cycles. The stability of doxorubicin is generally better in acidic conditions and decreases as the pH becomes more alkaline.[3]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Insufficient Albumin | Ensure your cell culture medium is supplemented with a consistent concentration of serum (e.g., 10% FBS). If using serum-free medium, add a known concentration of purified BSA or HSA. |
| Short Incubation Time | Extend the incubation period to allow for albumin binding, cellular uptake, and doxorubicin release. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Incorrect pH | Verify the pH of your culture medium, especially in high-density cultures. Ensure your incubator's CO2 levels are stable to maintain the correct pH. |
| Cell Line Resistance | Research the known sensitivity of your cell line to doxorubicin. Consider using a positive control cell line known to be sensitive to doxorubicin. |
| Drug Degradation | Prepare fresh dilutions of this compound for each experiment. Protect stock solutions and experimental plates from light. |
Issue 2: High Variability in Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution across the plate. |
| Edge Effects | Avoid using the outer wells of 96-well plates for critical data points, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Serum Lot Variation | Use the same lot of FBS for a series of related experiments to minimize variability in albumin concentration. |
| Incomplete Drug Mixing | Gently mix the plate after adding this compound to ensure even distribution in each well. |
| Non-Specific Binding to Media Components | If using a medium rich in free sulfhydryl groups (e.g., RPMI-1640), consider switching to a different medium like DMEM, which has a lower cysteine concentration. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for doxorubicin, the active component of this compound. This data can serve as a reference for expected outcomes and for troubleshooting experimental designs.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.05 - 0.5 |
| HeLa | Cervical Cancer | ~0.1 - 0.8 |
| A549 | Lung Cancer | ~0.2 - 1.5 |
| HepG2 | Liver Cancer | ~0.3 - 2.0 |
| U-87 MG | Glioblastoma | ~0.1 - 1.0 |
Note: IC50 values are highly dependent on the specific assay conditions, cell line passage number, and serum concentration. This table represents a range of reported values.
Table 2: pH-Dependent Release of Doxorubicin from Acid-Sensitive Linkers
| pH | Approximate % Release (24h) |
| 7.4 | < 10% |
| 6.5 | ~30 - 50% |
| 5.0 | > 70% |
Note: This data is generalized from studies on various doxorubicin prodrugs with acid-sensitive hydrazone linkers, similar to that in this compound. The exact release kinetics will vary based on the specific linker chemistry.[4]
Experimental Protocols
Protocol 1: In Vitro Albumin Binding Assay
This protocol is adapted from methods used for similar albumin-binding drugs and can be used to confirm the binding of this compound to albumin.
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Gel filtration chromatography column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of HSA or BSA (e.g., 5% in PBS).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute into the albumin solution to the desired final concentration.
-
Incubate the mixture at 37°C for 1 hour to allow for binding.
-
Equilibrate the gel filtration column with PBS.
-
Apply the incubated sample to the column.
-
Elute the column with PBS and collect fractions.
-
Measure the absorbance of each fraction at 480 nm to detect doxorubicin.
-
The fractions containing the albumin-bound this compound will elute first, followed by the fractions with any unbound drug.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Aldoxorubicin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and minimizing the off-target effects of aldoxorubicin in preclinical in vivo studies. The following troubleshooting guides and FAQs address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it designed to reduce off-target effects compared to doxorubicin?
This compound is a prodrug of doxorubicin designed for targeted delivery to tumor tissues.[1][2][3] It features doxorubicin attached to a linker molecule that covalently binds to the cysteine-34 residue of circulating albumin in the bloodstream.[1][2] This albumin-bound form is stable at physiological pH.[1][2] Due to the enhanced permeability and retention (EPR) effect, the this compound-albumin conjugate preferentially accumulates in tumor tissue, which has leaky vasculature and poor lymphatic drainage.[4] The acidic microenvironment of the tumor then cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site.[1][2][4] This targeted release mechanism is intended to reduce systemic exposure and, consequently, the off-target toxicities associated with conventional doxorubicin, most notably cardiotoxicity.[1][2]
Q2: What are the primary off-target effects of this compound observed in in vivo studies?
The most significant off-target effect of this compound is myelosuppression, specifically neutropenia and thrombocytopenia.[3] While designed to spare the heart, some subclinical cardiac effects have been noted, though they are generally less severe than those caused by doxorubicin at equivalent doses.[1][2] Other potential off-target effects, though less frequently reported, can include mucositis, stomatitis, and effects on liver and kidney function, which are common to anthracyclines.[3][5]
Q3: How does the cardiotoxicity of this compound compare to that of doxorubicin in preclinical models?
Preclinical models suggest that this compound has a more favorable cardiac safety profile than doxorubicin.[1][2] This is attributed to the targeted delivery mechanism, which limits the exposure of the myocardium to free doxorubicin.[1][2] However, direct quantitative comparisons at efficacy-equivalent doses in preclinical studies are not extensively published.[1][2] Clinical trial data in humans has supported the observation of reduced cardiotoxicity with this compound compared to doxorubicin.[6]
Q4: What is the typical pharmacokinetic profile of this compound in animal models?
This compound exhibits a prolonged circulation half-life compared to free doxorubicin due to its binding to albumin.[7] It has a narrow volume of distribution, indicating that it largely remains within the bloodstream and does not readily accumulate in off-target tissues.[3][7] The clearance rate is also slower than that of free doxorubicin.[7]
Troubleshooting Guides
Issue 1: Unexpected High Toxicity or Animal Mortality
Possible Causes:
-
Incorrect Dosing: Errors in dose calculation, formulation, or administration can lead to overdosing.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity.
-
Animal Strain Sensitivity: Certain animal strains may be more sensitive to the toxic effects of anthracyclines.
-
Formulation Instability: Aggregation or precipitation of the drug can lead to uneven dosing and potential emboli.[8]
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations, including conversions from mg/kg to mg/m².
-
Vehicle Control Group: Always include a control group treated with the vehicle alone to rule out its contribution to toxicity.
-
Dose Escalation Study: For a new animal model or strain, conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
-
Formulation Check: Visually inspect the this compound solution for any signs of precipitation or aggregation before each injection. If observed, refer to the formulation troubleshooting section.
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, and changes in behavior. Implement humane endpoints as per your institution's guidelines.
Issue 2: Inconsistent or Lack of Efficacy
Possible Causes:
-
Sub-therapeutic Dosing: The administered dose may be too low to exert a significant anti-tumor effect.
-
Drug Inactivation: Improper storage or handling of the this compound formulation may lead to its degradation.
-
Tumor Model Resistance: The chosen tumor model may be inherently resistant to doxorubicin-based therapies.
-
Administration Errors: Inconsistent injection technique can lead to variability in drug delivery.
Troubleshooting Steps:
-
Review Dosing Regimen: Consult literature for effective dose ranges of this compound in similar tumor models.
-
Ensure Proper Drug Handling: Follow the manufacturer's instructions for storage and reconstitution of this compound. Protect from light if necessary.
-
Confirm Drug Activity: If possible, test the activity of the this compound formulation in a sensitive cell line in vitro.
-
Standardize Administration Technique: Ensure all personnel are trained in the proper administration technique (e.g., intravenous, intraperitoneal) to ensure consistency.
Issue 3: Difficulty with this compound Formulation and Administration
Possible Causes:
-
Poor Solubility: Lyophilized this compound may not dissolve completely, leading to an inaccurate concentration.
-
Precipitation upon Dilution: The drug may precipitate out of solution when diluted in a different buffer or vehicle.
-
Viscosity Issues: Highly concentrated solutions may be difficult to inject.
Troubleshooting Steps:
-
Follow Reconstitution Protocol: Adhere strictly to the recommended reconstitution protocol. Use the specified solvent and gentle agitation. Avoid vigorous shaking, which can cause foaming and protein denaturation.[9]
-
Solubility Testing: If developing a new formulation, perform small-scale solubility tests with different pharmaceutically acceptable vehicles.
-
Warm Solution: Gently warming the solution (if permissible for the compound's stability) may aid in dissolution.
-
Adjust Concentration: If viscosity is an issue, consider if the concentration can be lowered while increasing the injection volume (within acceptable limits for the animal model).
Data Presentation
Table 1: Comparative Biodistribution of Doxorubicin (Dox), this compound (AlDox), and an Albumin-Binding Doxorubicin Conjugate (ABD-Dox) in C26 Tumor-Bearing Mice
| Organ | Drug Concentration (% Injected Dose/g) at 2 hours |
| Free Dox | |
| Tumor | ~1.5 |
| Heart | ~10.0 |
| Liver | ~15.0 |
| Spleen | ~8.0 |
| Lungs | ~12.0 |
| Kidneys | ~10.0 |
Data extrapolated from graphical representations in a comparative study.[10] The study used an alternative albumin-binding peptide-doxorubicin conjugate (ABD-Dox) and compared it with free doxorubicin and this compound. This table provides an estimate of the relative distribution.
Table 2: Hematological Toxicities in a Phase 1b/2 Study of this compound in Soft Tissue Sarcoma Patients
| Adverse Event (Grade 3/4) | This compound (350 mg/m²) |
| Neutropenia | 29% |
| Febrile Neutropenia | 14% |
| Thrombocytopenia | Not specified |
| Anemia | Not specified |
This clinical data provides insight into the myelosuppressive effects of this compound in humans, which are expected to be similar in preclinical models.[6]
Experimental Protocols
Protocol 1: Assessment of Myelosuppression in Mice
(Adapted from standard protocols for assessing chemotherapy-induced myelosuppression)
-
Animal Dosing: Administer this compound or vehicle control to mice via the desired route (e.g., intravenous tail vein injection).
-
Blood Collection: At predetermined time points (e.g., baseline, day 3, 7, 14, and 21 post-treatment), collect a small volume of peripheral blood (~50 µL) from the saphenous or tail vein into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using a calibrated automated hematology analyzer to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, red blood cells (RBCs), hemoglobin, and platelets.
-
Bone Marrow Analysis (Optional):
-
At the desired endpoint, euthanize the mice and aseptically harvest the femurs and tibias.
-
Flush the bone marrow from the bones using sterile PBS with 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Perform a nucleated cell count using a hemocytometer or automated cell counter.
-
Analyze bone marrow cell populations using flow cytometry with appropriate hematopoietic lineage markers.
-
Protocol 2: Assessment of Cardiotoxicity in Rats
(Adapted from protocols for doxorubicin-induced cardiotoxicity studies)
-
Animal Dosing: Administer this compound, doxorubicin (as a positive control), or vehicle control to rats according to the study design. Chronic studies often involve weekly injections for several weeks.
-
Echocardiography:
-
Perform baseline echocardiography before the first dose and at regular intervals throughout the study.
-
Lightly anesthetize the rats (e.g., with isoflurane) and acquire M-mode and B-mode images from the parasternal short-axis view.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).
-
-
Biomarker Analysis:
-
At the end of the study, collect blood via cardiac puncture and process it to obtain serum or plasma.
-
Measure the levels of cardiac troponin I (cTnI) or T (cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) using ELISA kits.
-
-
Histopathology:
-
Euthanize the animals and perfuse the hearts with saline followed by 10% neutral buffered formalin.
-
Excise the hearts, weigh them, and process them for paraffin embedding.
-
Section the heart tissue and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining.
-
Examine the sections under a microscope for signs of cardiomyocyte vacuolization, myofibrillar loss, inflammation, and fibrosis.[1][11]
-
Protocol 3: Reconstitution of Lyophilized this compound (General Guidance)
(This is a general protocol based on best practices for lyophilized bioconjugates, as a specific protocol for research-grade this compound is not publicly available. Always refer to the manufacturer's product data sheet if available.)
-
Equilibration: Allow the vial of lyophilized this compound and the recommended sterile reconstitution buffer (e.g., sterile water for injection or 0.9% saline) to equilibrate to room temperature.[9]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Reconstitution:
-
Using a sterile syringe, slowly add the calculated volume of the reconstitution buffer to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.
-
Gently swirl or rock the vial to dissolve the contents. Do not shake vigorously or vortex, as this can cause aggregation and denaturation.[9]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[9]
-
-
Inspection: Visually inspect the solution for any particulates or cloudiness. A properly reconstituted solution should be clear.
-
Administration: Use the reconstituted solution promptly, as its stability in solution may be limited.[12] If not used immediately, store as recommended by the manufacturer, typically protected from light at 2-8°C.
Mandatory Visualizations
References
- 1. A Study on the Toxic Effects of Doxorubicin on the Histology of Certain Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cardiac safety of liposomal anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparision of doxorubicin-induced cardiotoxicity in the ICR mice of different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac profiles of liposomal anthracyclines: greater cardiac safety versus conventional doxorubicin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on the toxic effects of Doxorubicin on the histology of certain organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Addressing Variability in Aldoxorubicin Response Across Cell Lines
Welcome to the Technical Support Center for aldoxorubicin research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vitro studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you understand and address the variability in response observed across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of this compound across our panel of cancer cell lines. What are the potential reasons for this variability?
A1: Variability in this compound's in vitro efficacy is expected and can be attributed to several factors, reflecting the drug's mechanism of action and the inherent heterogeneity of cancer cells. Key factors include:
-
Differential Sensitivity to Doxorubicin: this compound is a prodrug that releases doxorubicin inside the cancer cell. Therefore, the intrinsic sensitivity of a cell line to doxorubicin is a primary determinant of its response to this compound. Cell lines with inherent or acquired resistance to doxorubicin will likely show reduced sensitivity to this compound.
-
Albumin Uptake Efficiency: this compound relies on the uptake of albumin from the culture medium to enter the cell. The rate and efficiency of albumin uptake can vary significantly between different cell lines. Factors influencing this include the expression of albumin-binding proteins and the overall endocytic activity of the cells.[1]
-
Intracellular pH and Doxorubicin Release: The release of doxorubicin from the this compound-albumin conjugate is triggered by the acidic environment of endosomes and lysosomes.[2][3] Variations in the pH of these intracellular compartments among different cell lines can affect the rate and extent of doxorubicin release, thereby influencing cytotoxicity.
-
Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a well-known mechanism of resistance to doxorubicin.[4] These pumps can actively transport doxorubicin out of the cell, reducing its intracellular concentration and cytotoxic effect. The expression levels of these pumps can differ substantially across cell lines.
-
Apoptotic and Cell Cycle Pathways: The cellular machinery governing apoptosis and cell cycle progression plays a crucial role in determining the outcome of doxorubicin treatment.[5][6] Differences in the expression and function of key proteins in these pathways (e.g., p53, Bcl-2 family proteins) can lead to variable responses to the released doxorubicin.
Q2: How does the in vitro activity of this compound compare to that of free doxorubicin?
A2: Preclinical studies have shown that albumin-bound doxorubicin derivatives with acid-hydrolyzable linkers, similar to this compound, can have IC50 values that are comparable to those of free doxorubicin in various human cancer xenografts.[2] This suggests that, in vitro, the potency of this compound is largely dependent on the efficient release of doxorubicin and the inherent sensitivity of the cell line to doxorubicin.
Q3: Can the presence of serum in the culture medium affect our experimental results with this compound?
A3: Yes, the presence and concentration of serum, specifically bovine serum albumin (BSA), is critical for this compound's mechanism of action in vitro. This compound is designed to bind to albumin. Therefore, the concentration of BSA in your cell culture medium will directly impact the formation of the this compound-albumin conjugate, which is necessary for cellular uptake. It is crucial to maintain consistent serum concentrations across experiments to ensure reproducibility.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or apparent resistance to this compound in a specific cell line.
| Potential Cause | Troubleshooting Step |
| Low albumin uptake | Assess the rate of albumin uptake in your cell line using the fluorescently labeled albumin uptake assay (see Experimental Protocols). Compare the uptake rate to that of a known sensitive cell line. |
| High expression of drug efflux pumps | Perform western blotting or qPCR to determine the expression levels of key ABC transporters like P-glycoprotein (MDR1). |
| Inefficient doxorubicin release | Use the intracellular doxorubicin release assay (see Experimental Protocols) to quantify the amount of free doxorubicin in the cell after this compound treatment. |
| Inherent doxorubicin resistance | Determine the IC50 of free doxorubicin in your cell line to ascertain its baseline sensitivity. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable serum concentration | Ensure that the same batch and concentration of fetal bovine serum (FBS) are used across all experiments. Document the serum lot number in your experimental records. |
| Inconsistent cell density at plating | Adhere to a strict cell seeding protocol to ensure a consistent number of cells per well at the start of each experiment. |
| Variation in incubation time | Use a precise timer for all incubation steps, especially for drug treatment and assay development. |
| Cell line instability | Regularly perform cell line authentication and check for mycoplasma contamination. Genetic drift can occur with continuous passaging, potentially altering drug sensitivity. |
Data Presentation
Table 1: Comparative Cytotoxicity of Doxorubicin Across Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin in different human cancer cell lines. This data can be used as a reference to estimate the potential sensitivity of these cell lines to this compound, as the released doxorubicin is the active cytotoxic agent.
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Treatment Duration |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 24 hours |
| A549 | Lung Carcinoma | > 20 | 24 hours |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 hours |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 hours |
| UMUC-3 | Bladder Cancer | 5.1 | 24 hours |
| VMCUB-1 | Bladder Cancer | > 20 | 24 hours |
| TCCSUP | Bladder Cancer | 12.6 | 24 hours |
| BFTC-905 | Bladder Cancer | 2.3 | 24 hours |
| HeLa | Cervical Carcinoma | 2.9 | 24 hours |
| M21 | Skin Melanoma | 2.8 | 24 hours |
Data compiled from a study by Phuchareon et al. (2024).[7][8][9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Fluorescently Labeled Albumin Uptake Assay (Flow Cytometry)
This protocol allows for the quantification of albumin uptake by cancer cells.
Materials:
-
Cancer cell line of interest
-
FITC-labeled Bovine Serum Albumin (FITC-BSA)
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare a solution of FITC-BSA in serum-free medium at a final concentration of 50 µg/mL.
-
Wash the cells with PBS and then incubate with the FITC-BSA solution for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove unbound FITC-BSA.
-
Detach the cells using Trypsin-EDTA and transfer to flow cytometry tubes.
-
Centrifuge the cells and resuspend in cold PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Intracellular Doxorubicin Release Assay (LC-MS/MS)
This protocol is for the quantification of free doxorubicin released from this compound within the cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound for the desired time period.
-
Wash the cells with cold PBS and then lyse the cells.
-
Perform protein precipitation on the cell lysate using cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free doxorubicin.[2][5][6][10] A standard curve of doxorubicin should be prepared in a similar matrix for accurate quantification.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound binds to albumin and is taken up by cancer cells.
Caption: A logical workflow for troubleshooting this compound response.
Caption: Key signaling pathways in doxorubicin-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction protocol and mass spectrometry method for quantification of doxorubicin released locally from prodrugs in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aldoxorubicin Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of aldoxorubicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important doxorubicin conjugate. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is synthesized in a two-step process. First, the bifunctional linker, N-ε-maleimidocaproic acid hydrazide (EMCH), is synthesized. Subsequently, doxorubicin is conjugated to the EMCH linker via a hydrazone bond formation. This acid-sensitive bond is designed to release doxorubicin in the acidic tumor microenvironment.[1][2][3]
Q2: What are the critical chemical groups involved in the synthesis of this compound?
The key functional groups are the maleimide group on the EMCH linker, which is reactive towards sulfhydryl groups (like the cysteine-34 on albumin), and the hydrazide group on EMCH, which reacts with the C-13 ketone of doxorubicin to form the hydrazone bond.
Q3: What are the common challenges in scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, including:
-
Maintaining Reaction Stoichiometry: Ensuring the correct molar ratios of reactants is crucial for high yield and purity.
-
Managing Viscosity: Solutions containing doxorubicin and its conjugates can be viscous, which can affect mixing and purification.
-
Impurity Profile: The formation of side products and the presence of unreacted starting materials can complicate purification.
-
Product Stability: The hydrazone bond is sensitive to acidic conditions, and the final product can be prone to degradation if not handled properly.
-
Purification Efficiency: Large-scale purification of the final product to the required purity can be complex.
Q4: How stable is the hydrazone linker in this compound?
Hydrazone linkers are designed to be stable at physiological pH (around 7.4) and to hydrolyze under acidic conditions (pH 4.5-5.5), which are typical of the tumor microenvironment and endosomes.[1][2][3] However, some hydrazone linkers can exhibit limited stability in plasma, potentially leading to premature drug release.[1][2] The stability is influenced by the chemical structure of the linker and the drug.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Optimize reaction time and temperature. - Ensure efficient mixing, especially at larger scales. - Use a slight excess of the EMCH linker during the conjugation step. |
| Degradation of starting materials or product | - Protect doxorubicin from light. - Ensure all solvents are dry and of high purity. - Maintain a neutral pH during the reaction to prevent premature cleavage of the hydrazone bond. |
| Side reactions | - Control the reaction pH carefully. The maleimide group can react with primary amines at pH > 8.5.[4] |
| Inefficient purification | - Optimize the purification method (e.g., chromatography conditions). - Ensure complete removal of unreacted starting materials and byproducts. |
High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Doxorubicin or EMCH Linker | - Optimize the stoichiometry of the reactants. - Increase the reaction time or temperature to drive the reaction to completion. - Employ a more efficient purification method, such as preparative HPLC. |
| Hydrolysis of the Hydrazone Bond | - Avoid acidic conditions during workup and purification. - Use buffered solutions at neutral pH. - Store the final product in a dry, protected environment. |
| Maleimide-Related Side Products | - Maintain the reaction pH between 6.5 and 7.5 to ensure specific reaction with the sulfhydryl group.[4] - Quench any excess maleimide at the end of the reaction with a thiol-containing reagent like β-mercaptoethanol. |
Experimental Protocols
Synthesis of N-ε-maleimidocaproic acid hydrazide (EMCH) Linker
This compound Synthesis (Doxorubicin-EMCH Conjugation)
This is a generalized protocol based on available literature and should be optimized for specific laboratory conditions.
-
Dissolve Doxorubicin: Dissolve doxorubicin hydrochloride in a suitable solvent, such as methanol.
-
Add EMCH Linker: Add a slight molar excess of the EMCH linker to the doxorubicin solution.
-
Catalyst: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the formation of the hydrazone bond.
-
Reaction Conditions: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the consumption of doxorubicin and the formation of this compound.
-
Purification: Once the reaction is complete, the crude this compound is purified. This can be achieved by various chromatographic techniques, such as silica gel chromatography or preparative HPLC, to remove unreacted starting materials and any byproducts.
Data Presentation
Table 1: Stability of Hydrazone Linkers at Different pH Values
| Linker Type | pH 7.4 (Physiological) | pH 5.0 (Acidic) | Reference |
| Acylhydrazone | Generally more stable | More labile | [5] |
| Alkylhydrazone | More susceptible to hydrolysis | Labile | [5] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields.
References
Technical Support Center: Analysis of Aldoxorubicin and Its Degradation Products
Welcome to the technical support center for analytical methods related to aldoxorubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed methodologies for the detection of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound is a prodrug of doxorubicin. Its primary degradation pathway involves the cleavage of the acid-sensitive hydrazone linker. This cleavage is catalyzed by the acidic environment found in the endosomes and lysosomes of tumor cells (pH 5.0-6.5), releasing active doxorubicin.[1][2][3] Under neutral physiological conditions (pH 7.4), the linker is relatively stable.[1]
Q2: My this compound sample is showing premature degradation to doxorubicin in the formulation. What could be the cause?
A2: Premature degradation of this compound can be triggered by an acidic pH of the formulation. This compound exhibits poor solubility at physiological pH and often requires a more acidic environment for solubilization.[3] However, this acidic condition can also lead to the hydrolysis of the hydrazone bond, releasing doxorubicin.[3] It is crucial to carefully control the pH of the formulation to balance solubility and stability.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies on doxorubicin, the active component of this compound, reveal several degradation products under various stress conditions. Under acidic hydrolysis, the primary degradation product is deglucosaminyl doxorubicin.[4][5] Oxidative conditions can lead to the formation of several products, including 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 9-desacetyldoxorubicin-9-hydroperoxide, and 9-desacetyldoxorubicin.[4][5] Doxorubicin is particularly unstable under alkaline hydrolysis.[4][5]
Troubleshooting Guides for Analytical Methods
This section provides troubleshooting for common issues encountered during the HPLC and LC-MS analysis of this compound and its degradation products.
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Column contamination or degradation- Incorrect mobile phase pH- Column overload | - Use end-capped/base-deactivated columns, especially for basic compounds.- Flush the column with a strong solvent.- Ensure the mobile phase pH is appropriate (typically between 2 and 8).- Reduce the sample concentration or injection volume.[6] |
| Disappearing or Shrinking Peaks | - Sample degradation in the autosampler- Injection issues (e.g., air bubbles in the syringe, incorrect needle height)- Running out of sample | - Ensure the sample is fresh and stored under appropriate conditions.- Check the autosampler vial for sufficient sample volume and proper cap placement.- Purge the injection system to remove air bubbles.- Wash the needle and syringe multiple times.[7] |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation- Method not optimized | - Adjust the mobile phase composition (e.g., solvent ratio, buffer concentration, pH).- Replace the column if it is old or has been subjected to harsh conditions.- Optimize the gradient program for better separation.[8][9] |
| Baseline Noise or Drift | - Contaminated mobile phase- Air bubbles in the system- Detector instability | - Use high-purity solvents and degas the mobile phase.- Check for leaks in the system.- Allow the detector lamp to warm up sufficiently.[9] |
LC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Poor ionization of the analyte- Ion suppression from the matrix- Incorrect MS parameters | - Optimize the mobile phase pH and additives (e.g., formic acid, ammonium formate) to enhance ionization.- Improve sample preparation to remove interfering matrix components.- Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| Inconsistent Results | - Sample instability- Carryover from previous injections- Fluctuations in instrument performance | - Prepare fresh samples and standards.- Implement a thorough needle and system wash between injections.- Regularly calibrate and tune the mass spectrometer. |
| Identification of Unknown Peaks | - Presence of unexpected degradation products or impurities- Contamination | - Utilize high-resolution mass spectrometry (e.g., TOF-MS) for accurate mass determination and elemental composition.- Perform MS/MS fragmentation studies to elucidate the structure of the unknown compounds.- Analyze blank samples to identify sources of contamination.[4][5] |
Quantitative Data Summary
The stability of this compound and the release of doxorubicin are highly dependent on pH.
| Compound | Condition | Half-life (T1/2) |
| This compound | Neutral pH (7.0) | 158 hours[1] |
| This compound | Acidic pH (5.0) | 3.2 hours[1] |
Forced degradation studies on doxorubicin provide insight into the potential degradation products of this compound's active moiety.
| Stress Condition | Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 80°C, 8h) | Deglucosaminyl doxorubicin[4][5] |
| Alkaline Hydrolysis (0.01 M NaOH, RT, 30 min) | Multiple unspecified degradation products[5] |
| Oxidative (30% H₂O₂, 30±5°C, 24h) | 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 9-desacetyldoxorubicin-9-hydroperoxide, 9-desacetyldoxorubicin[4][5] |
| Thermal (Solid state) | Stable[5] |
| Photolytic (Solid state) | Stable[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Doxorubicin and Related Substances
This protocol is adapted from a method developed for doxorubicin hydrochloride and can be used as a starting point for analyzing this compound degradation.
-
Chromatographic System: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: X-Terra C18, 100mm x 4.6mm, 3.5 µm particle size.
-
Mobile Phase: A mixture of 0.05mM ammonium acetate, methanol, and acetonitrile (500:250:250 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
For forced degradation studies, expose doxorubicin HCl to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Dissolve and dilute the samples in the mobile phase to a suitable concentration.
-
Neutralize acidic and basic samples before dilution.
-
-
Analysis: Inject the prepared samples into the HPLC system and monitor the chromatogram for the parent drug and any degradation products.
Protocol 2: LC-MS/MS for Doxorubicin and its Metabolites
This protocol is for the simultaneous determination of doxorubicin and its metabolites in biological matrices and can be adapted for degradation studies.[10]
-
Chromatographic System: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Various C18 columns can be assessed (e.g., Halo C18, Acquity UPLC BEH C18, Luna Omega C18).[10]
-
Mobile Phase: Gradient elution using methanol or acetonitrile and water with 0.1% formic acid.[10]
-
Sample Preparation (from plasma):
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) for enhanced sensitivity and selectivity.[10]
-
Optimize parameters such as precursor and product ions, collision energy, and other source parameters for each analyte.
-
Visualizations
Caption: Degradation pathway of this compound in the body.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with aldoxorubicin in animal models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from doxorubicin?
A1: this compound is a prodrug of the widely used chemotherapy agent doxorubicin.[1][2] It is designed for targeted delivery to tumor tissues. The key difference lies in its structure: this compound has a chemical linker that allows it to bind to albumin, the most abundant protein in the blood.[1][3] This albumin-bound complex circulates in the bloodstream and preferentially accumulates in tumors due to their leaky vasculature and high metabolic rate. The acidic environment of the tumor then cleaves the linker, releasing doxorubicin directly at the tumor site.[1][3][4] This targeted delivery aims to increase the concentration of the active drug in the tumor while minimizing exposure to healthy tissues, such as the heart.[2][3]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently reported dose-limiting toxicity of this compound in preclinical and clinical studies is myelosuppression, specifically neutropenia (a low count of neutrophils, a type of white blood cell).[5][6] Other observed toxicities, though generally less severe than with doxorubicin, can include mucositis, nausea, and fatigue.[5] While this compound is designed to have reduced cardiotoxicity, it is still crucial to monitor cardiac function, especially at higher doses or in long-term studies.[1][3]
Q3: Is cardiotoxicity still a concern with this compound?
A3: this compound has demonstrated a significantly better cardiac safety profile compared to doxorubicin in both preclinical and clinical studies.[1][2][3] This is attributed to the targeted delivery mechanism that limits the exposure of the heart muscle to the active drug.[3] However, it is important to note that subclinical cardiac effects have been observed in a small proportion of patients.[1] Therefore, routine monitoring of cardiac function in animal models is still recommended as a precautionary measure.
Troubleshooting Guides
Issue 1: Severe Myelosuppression and Neutropenia
Symptoms:
-
Significant drop in white blood cell counts, particularly neutrophils, in blood samples.
-
Increased susceptibility to infections.
-
Lethargy and general ill health in the animals.
Possible Causes:
-
The administered dose of this compound is too high for the specific animal strain or model.
-
Individual animal sensitivity.
-
Pre-existing health conditions in the animal.
Management Protocol:
-
Dose Adjustment: If severe myelosuppression is observed, consider reducing the dose of this compound in subsequent cohorts.
-
Supportive Care:
-
Prophylactic Antibiotics: To prevent opportunistic infections during periods of neutropenia, broad-spectrum antibiotics can be administered. Consult with a veterinarian for appropriate antibiotic selection and dosing.
-
Aseptic Environment: House animals in a sterile environment to minimize exposure to pathogens.[7]
-
-
Pharmacological Intervention:
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils.[8][9]
-
Prophylactic Use: For studies where high doses of this compound are necessary, prophylactic administration of G-CSF can be considered.
-
Therapeutic Use: If severe neutropenia develops, therapeutic administration of G-CSF can help to accelerate neutrophil recovery.[8] A common practice is to administer G-CSF 24-72 hours after chemotherapy.[10]
-
-
Experimental Protocol: G-CSF Administration for this compound-Induced Neutropenia in Mice
-
Materials:
-
Recombinant murine G-CSF (e.g., Filgrastim, Pegfilgrastim).
-
Sterile saline for dilution.
-
Syringes and needles for subcutaneous injection.
-
-
Procedure:
-
Dosage: A typical dose of G-CSF in mice is 5-10 µg/kg/day, administered subcutaneously.
-
Timing:
-
Prophylactic: Begin G-CSF administration 24 hours after this compound injection and continue for 3-5 days.
-
Therapeutic: Initiate G-CSF upon detection of severe neutropenia (e.g., neutrophil count < 500/µL) and continue until neutrophil counts recover to a safe level.
-
-
Monitoring: Collect blood samples (e.g., via tail vein) every 2-3 days to monitor white blood cell and neutrophil counts.
-
Issue 2: Gastrointestinal Toxicity (Mucositis, Diarrhea)
Symptoms:
-
Decreased food and water intake.
-
Weight loss.
-
Diarrhea or loose stools.
-
Lethargy and hunched posture.
Possible Causes:
-
Direct cytotoxic effects of the released doxorubicin on the rapidly dividing cells of the gastrointestinal tract.
Management Protocol:
-
Supportive Care:
-
Dietary Modifications: Provide soft, palatable, and highly nutritious food to encourage eating. Wet mash or gel-based diets can be beneficial.
-
Hydration: Ensure easy access to water. In cases of severe dehydration, subcutaneous or intraperitoneal fluid administration (e.g., sterile saline) may be necessary.
-
Analgesia: For pain associated with mucositis, consult with a veterinarian about appropriate analgesic options.
-
-
Symptomatic Treatment:
-
Anti-diarrheal agents: Use with caution and under veterinary guidance, as they can sometimes worsen the situation by causing stasis.
-
Data Presentation
Table 1: Comparative Acute Toxicity of this compound and Doxorubicin in Rodents
| Parameter | This compound (Doxorubicin Equivalents) | Doxorubicin | Animal Model | Reference |
| LD50 (mg/kg) | >60 | ~12 | CD-1 Mice | [11] |
| LD50 (mg/kg) | 23.4 (male), 45.9 (female) | ~10.5 | Sprague-Dawley Rats | [11] |
Table 2: Hematological Toxicity Comparison in a Four-Cycle Rat Study
| Parameter | This compound (4 x 2.5, 5.0, or 7.5 mg/kg) | Doxorubicin (4 x 2.5 mg/kg) | Observation | Reference |
| Hemolymphoreticular System Effects | Approximately three-fold less side effects | Baseline toxicity | Reduced hematological toxicity with this compound | [11] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for managing this compound-related toxicities.
Caption: Key signaling pathways in doxorubicin-induced cardiotoxicity.
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1B/2 study of this compound in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awionline.org [awionline.org]
- 8. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Aldoxorubicin vs. Doxorubicin
In the landscape of cancer therapeutics, particularly for soft tissue sarcomas, doxorubicin has long been a cornerstone of treatment. However, its clinical utility is often hampered by significant cardiotoxicity. This has spurred the development of next-generation anthracyclines, such as aldoxorubicin, a prodrug of doxorubicin designed to enhance tumor-targeted delivery and mitigate off-target toxicities. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and doxorubicin, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Drugs
Doxorubicin exerts its cytotoxic effects primarily by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis.[1][2] this compound, on the other hand, employs a sophisticated delivery strategy. It is engineered with an acid-sensitive linker that covalently binds to the cysteine-34 of circulating serum albumin upon intravenous administration.[3][4] This drug-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[5] The acidic microenvironment characteristic of tumors then cleaves the linker, releasing doxorubicin directly at the tumor site, thereby concentrating its therapeutic action and reducing systemic exposure.[6][7]
Preclinical Efficacy in Xenograft Models
Extensive preclinical studies have demonstrated the potential of this compound in various cancer models. In xenograft studies involving MDA-MB-435 human carcinoma, 3366 breast carcinoma, A2780 ovarian carcinoma, and H209 small cell lung carcinoma, this compound exhibited greater tumor inhibition compared to equimolar concentrations of doxorubicin.[3] Notably, this compound's superior efficacy was often observed at doses where doxorubicin reached its toxicity threshold in murine models, suggesting a favorable therapeutic window.[3] This improved efficacy is attributed to its ability to be administered at 3- to 4.5-fold higher doses than doxorubicin due to its reduced toxicity profile.[3]
| Xenograft Model | Drug | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-435 Human Carcinoma | This compound | Equimolar to Doxorubicin | Similar or better than Doxorubicin | [3] |
| 3366 Breast Carcinoma | This compound | Not Specified | Greater than Doxorubicin | [3] |
| A2780 Ovarian Carcinoma | This compound | Not Specified | Greater than Doxorubicin | [3] |
| H209 Small Cell Lung Carcinoma | This compound | Not Specified | Greater than Doxorubicin | [3] |
Clinical Efficacy in Soft Tissue Sarcoma
The promising preclinical results for this compound led to its evaluation in clinical trials, primarily in patients with advanced soft tissue sarcomas (STS).
Phase II Clinical Trial Data
A significant phase IIb randomized clinical trial directly compared the efficacy of this compound with doxorubicin in patients with metastatic, locally advanced, or unresectable soft tissue sarcomas.[8][9] The results demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound.[8]
| Efficacy Endpoint | This compound (n=83) | Doxorubicin (n=40) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 | [8] |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 | [8] |
| Overall Response Rate (ORR) | 25% | 0% | 0.004 | [8][10] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 | [8] |
While the improvement in overall survival was not statistically significant, the enhanced PFS and ORR pointed towards the clinical benefit of this compound.[8] Furthermore, a phase Ib/II trial in patients with relapsed or refractory soft tissue sarcoma showed that at the maximum tolerated dose, 76.9% of evaluable patients experienced clinical benefit, with a median PFS of 6.4 months.[10]
Phase III Clinical Trial and Beyond
A subsequent Phase III study in a salvage setting for advanced sarcoma patients did not demonstrate a statistically significant benefit in progression-free or overall survival for the entire study population when compared to the investigator's choice of chemotherapy.[3] However, a benefit in progression-free survival was observed in patients with L-sarcomas (leiomyosarcomas and liposarcomas).[3] Despite the mixed results from the Phase III trial, the consistently favorable cardiotoxicity profile of this compound compared to doxorubicin remains a significant advantage.[3][11]
Experimental Protocols
Preclinical Xenograft Study Workflow
A representative workflow for in vivo efficacy studies in patient-derived xenograft (PDOX) models of soft tissue sarcoma is as follows:
-
Tumor Implantation : Patient-derived USTS tissue is orthotopically implanted into the right thigh of nude mice.[12]
-
Tumor Growth and Randomization : Tumors are allowed to grow for a specified period (e.g., two weeks). Mice are then randomized into treatment and control groups.[12]
-
Drug Administration : Doxorubicin is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 3 mg/kg, once a week for two weeks).[12] this compound administration would follow a similar protocol, with doses adjusted based on doxorubicin equivalents.
-
Efficacy Evaluation : Tumor growth is monitored and measured regularly. The primary endpoint is often tumor growth inhibition.[12]
Phase IIb Clinical Trial Protocol (NCT01514188)
-
Study Design : International, multicenter, open-label, randomized (2:1) study.[8]
-
Patient Population : 123 patients with previously untreated locally advanced, unresectable, or metastatic soft-tissue sarcoma.[8][10]
-
Treatment Arms :
-
Primary Endpoint : Progression-free survival.[8]
-
Secondary Endpoints : 6-month progression-free survival, overall survival, tumor response rate, and safety.[8]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Doxorubicin-induced apoptotic signaling pathways.
Caption: Experimental workflow for a preclinical xenograft study.
Conclusion
The available in vivo data suggests that this compound holds a notable efficacy advantage over doxorubicin in preclinical models and has demonstrated superior progression-free survival and overall response rates in a phase IIb clinical trial for advanced soft tissue sarcoma. While a clear overall survival benefit in a salvage setting has not been definitively established in a phase III trial, its mechanism of targeted drug delivery translates to a more favorable safety profile, particularly concerning cardiotoxicity. This allows for the administration of higher cumulative doses, which may contribute to its enhanced anti-tumor activity. For researchers and drug development professionals, this compound represents a promising evolution in anthracycline therapy, underscoring the potential of prodrug strategies to improve the therapeutic index of potent cytotoxic agents. Further investigation into specific sarcoma histologies and potential combination therapies may yet unlock the full clinical potential of this compound.
References
- 1. This compound | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarcomaoncology.com [sarcomaoncology.com]
- 10. onclive.com [onclive.com]
- 11. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Individualized doxorubicin sensitivity testing of undifferentiated soft tissue sarcoma (USTS) in a patient-derived orthotopic xenograft (PDOX) model demonstrates large differences between patients - PMC [pmc.ncbi.nlm.nih.gov]
Aldoxorubicin vs. Other Anthracyclines: A Head-to-Head Comparison for Researchers
This guide provides a comprehensive, data-driven comparison of aldoxorubicin and other notable anthracyclines, with a primary focus on doxorubicin, the most common comparator in clinical trials. Designed for researchers, scientists, and drug development professionals, this document synthesizes key efficacy and safety data from clinical studies, details experimental methodologies, and visualizes molecular mechanisms and clinical trial workflows.
Executive Summary
This compound is a prodrug of doxorubicin designed to enhance tumor-specific drug delivery while mitigating the dose-limiting cardiotoxicity associated with conventional anthracyclines. It achieves this by binding to albumin in the bloodstream, leading to preferential accumulation in tumor tissues. The acidic microenvironment of the tumor then facilitates the release of doxorubicin. Clinical trials have demonstrated that this targeted approach allows for the administration of higher cumulative doses of the active agent compared to standard doxorubicin, with evidence of both improved efficacy and a more favorable safety profile, particularly concerning cardiotoxicity. While direct head-to-head clinical trial data for this compound against other anthracyclines like epirubicin or daunorubicin is limited, the extensive comparison with doxorubicin provides a strong basis for evaluating its potential advantages.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional anthracyclines lies in their delivery mechanism. Doxorubicin, and other conventional anthracyclines, are administered in their active form and distribute systemically, leading to off-target toxicities, most notably in the heart.[1][2] this compound, however, leverages the unique physiology of tumors to achieve targeted delivery.
dot
Head-to-Head Clinical Trial Data: this compound vs. Doxorubicin
Clinical trials in patients with advanced soft tissue sarcoma (STS) have provided the most direct comparisons between this compound and doxorubicin.
Efficacy
A key phase 2b randomized clinical trial demonstrated superior efficacy of this compound compared to doxorubicin in the first-line treatment of advanced STS.[3][4]
| Efficacy Endpoint (Independent Review) | This compound (n=83) | Doxorubicin (n=40) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | - |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
Table 1: Efficacy outcomes from a Phase 2b trial in advanced soft tissue sarcoma.[3][4]
A subsequent phase 3 trial in patients with relapsed/refractory STS did not meet its primary endpoint of improved PFS in the overall population compared to investigator's choice of therapy. However, pre-planned subgroup analyses showed a statistically significant improvement in PFS for patients with leiomyosarcoma and liposarcoma (L-sarcomas) and for patients treated in North America.[5][6]
| Efficacy Endpoint (Phase 3) | This compound | Investigator's Choice | p-value |
| Median PFS (L-sarcomas) | 5.32 months | 2.96 months | 0.007 |
| Disease Control Rate (Total Population) | 30.3% | 20.9% | 0.028 |
Table 2: Selected efficacy outcomes from a Phase 3 trial in relapsed/refractory soft tissue sarcoma.[5]
Safety and Tolerability
A major differentiating factor for this compound is its safety profile, particularly the reduction in cardiotoxicity. This allows for higher cumulative doses of doxorubicin equivalents to be administered.[7]
| Safety Endpoint | This compound | Doxorubicin |
| Grade 3/4 Neutropenia | 29% | 12% |
| Grade 3/4 Febrile Neutropenia | 14% | 18% |
| LVEF <50% | Not observed | 3 of 40 patients |
| Clinically Significant Cardiac Toxicities | Not reported | - |
Table 3: Key safety findings from the Phase 2b trial.[3][4]
In a long-term safety analysis across multiple studies, no patients treated with this compound developed a decrease in Left Ventricular Ejection Fraction (LVEF) to below 50% of their institution's normal value.[7] This contrasts with the known cumulative dose-dependent cardiotoxicity of doxorubicin, which can lead to heart failure in a significant percentage of patients at cumulative doses above 400-550 mg/m².[2]
Pharmacokinetics
The pharmacokinetic profiles of this compound and doxorubicin are markedly different, reflecting their distinct mechanisms of action.
| Pharmacokinetic Parameter | This compound | Doxorubicin |
| Mean Half-life (t½) | 20.1–21.1 hours[8] | Biphasic: initial ~1 hr, terminal ~20-48 hrs |
| Volume of Distribution (Vd) | 3.96–4.08 L/m²[8] | ~700-1100 L/m² |
| Clearance (CL) | 0.136–0.152 L/h/m²[8] | ~32-56 L/h/m² |
| Circulating Free Doxorubicin | Very low levels[9] | 100% of administered dose |
Table 4: Comparative Pharmacokinetic Parameters.
The long half-life, narrow volume of distribution, and slow clearance of this compound indicate its stability in circulation while bound to albumin and limited distribution into tissues outside of the bloodstream.[8][10]
Experimental Protocols
Phase 2b Randomized Clinical Trial (NCT01514188)
-
Objective: To compare the efficacy and safety of this compound versus doxorubicin as first-line treatment for patients with advanced soft-tissue sarcoma.[3]
-
Design: International, multicenter, open-label, randomized (2:1) study.[3]
-
Participants: 123 patients with previously untreated, locally advanced, unresectable, or metastatic soft-tissue sarcoma.[3]
-
Interventions:
-
Endpoints:
-
Assessments: Efficacy endpoints were evaluated by both local investigators and a blinded independent central review. Safety was monitored through adverse event reporting, laboratory tests, and cardiac imaging (echocardiograms or MUGA scans).[3]
dot
Cardiotoxicity Assessment
The cardiotoxicity of anthracyclines is a critical concern, and its assessment is a key component of clinical trials. The primary mechanisms involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.[1][11]
dot
Comparison with Other Anthracyclines
While direct comparative trials are lacking for this compound against other anthracyclines like epirubicin and daunorubicin, some general comparisons can be made based on their known properties.
-
Epirubicin: An epimer of doxorubicin, it is thought to be less cardiotoxic than doxorubicin at equimolar doses, though this advantage may diminish at higher cumulative doses.[12]
-
Daunorubicin: Primarily used in the treatment of acute leukemias. It also carries a significant risk of cardiotoxicity.
-
Liposomal Formulations (e.g., Doxil®/Caelyx®): These formulations encapsulate doxorubicin in liposomes, which alters its pharmacokinetic profile and can reduce cardiotoxicity compared to conventional doxorubicin.[13] A meta-analysis has shown a significantly lower rate of clinical heart failure with liposomal doxorubicin compared to conventional doxorubicin.[12][13] this compound's albumin-binding approach represents a different strategy to achieve targeted delivery and reduced toxicity.
Conclusion
This compound represents a significant advancement in anthracycline therapy, primarily through its novel albumin-binding drug delivery mechanism. Head-to-head comparisons with doxorubicin in soft tissue sarcoma have demonstrated the potential for improved progression-free survival and a markedly better cardiac safety profile. This allows for the administration of higher cumulative doses of the active cytotoxic agent, potentially expanding its therapeutic window. While more research is needed to directly compare this compound with other second-generation anthracyclines and liposomal formulations, the existing data strongly supports its potential to mitigate one of the most severe limitations of this important class of chemotherapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarcomaoncology.com [sarcomaoncology.com]
- 5. ascopubs.org [ascopubs.org]
- 6. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of this compound In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
- 7. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 12. Different anthracycline derivates for reducing cardiotoxicity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Aldoxorubicin Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for aldoxorubicin, a novel prodrug of doxorubicin. By objectively comparing its performance against traditional doxorubicin and other therapies, this document serves as a vital resource for oncology researchers, drug development professionals, and scientists. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations offer a deep dive into the therapeutic potential and mechanistic underpinnings of this compound.
Abstract
This compound is an albumin-binding prodrug of doxorubicin designed to increase the therapeutic index of its parent compound by enhancing tumor-targeted delivery and reducing systemic toxicity, particularly cardiotoxicity. Clinical trials have evaluated its efficacy and safety in various malignancies, most notably soft tissue sarcomas (STS). This analysis synthesizes findings from key Phase I, II, and III clinical trials to provide a comparative overview of this compound's performance. While a formal meta-analysis combining statistical data from multiple studies is not yet available in published literature, a qualitative and quantitative summary of individual trial results offers valuable insights. In a Phase IIb trial for first-line treatment of advanced STS, this compound demonstrated a statistically significant improvement in progression-free survival (PFS) compared to doxorubicin.[1][2] However, a subsequent Phase III trial in patients with relapsed or refractory STS did not meet its primary endpoint of significantly improved PFS for the overall study population compared to investigator's choice of therapy.[3][4] Despite this, subgroup analyses of the Phase III trial revealed a significant PFS benefit for patients with leiomyosarcoma and liposarcoma.[3] A consistent finding across multiple studies is the favorable cardiac safety profile of this compound, with significantly lower incidences of cardiotoxicity compared to doxorubicin, even at higher cumulative doses.[5][6][7][8]
Data Presentation
Table 1: Efficacy of this compound in Phase IIb and Phase III Soft Tissue Sarcoma (STS) Trials
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase IIb (NCT01514188) [1][2] | This compound vs. Doxorubicin | First-line advanced, unresectable, or metastatic STS | PFS | 5.6 months vs. 2.7 months (p=0.02) | 15.8 months vs. 14.3 months (p=0.21) | 25% vs. 0% | Not Reported |
| Phase III (NCT02049905) [3][4] | This compound vs. Investigator's Choice | Relapsed or refractory advanced STS | PFS | 4.17 months vs. 4.04 months (p=0.12) | Follow-up ongoing at time of initial report | Improved vs. Investigator's Choice | 29.4% vs. 20.5% (p=0.030) |
| Phase III (Subgroup Analysis) [3] | This compound vs. Investigator's Choice | Leiomyosarcoma and Liposarcoma | PFS | Statistically significant improvement (p=0.007) | Not Reported | Not Reported | Not Reported |
Table 2: Safety Profile of this compound - Common Grade ≥3 Adverse Events (AEs)
| Adverse Event | Phase IIb (this compound) [9] | Phase IIb (Doxorubicin) [9] | Phase III (this compound) [6] | Phase III (Investigator's Choice) [6] |
| Neutropenia | 29% | 15% | 23.9% | 11.6% |
| Febrile Neutropenia | 14% | 18% | 15.5% | Not Reported |
| Anemia | Not Reported | Not Reported | 22.1% | 13.5% |
| Stomatitis | Not Reported | Not Reported | 15.5% | Not Reported |
| Thrombocytopenia | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from different studies and reporting methodologies may vary.
Experimental Protocols
Phase III Clinical Trial of this compound in Relapsed/Refractory Soft Tissue Sarcomas (NCT02049905)[10][11]
-
Study Design: A multicenter, randomized, open-label Phase 3 study.
-
Patient Population: Subjects with metastatic, locally advanced, or unresectable soft tissue sarcomas who had relapsed or were refractory to prior non-adjuvant chemotherapy.
-
Treatment Arms:
-
Experimental Arm: this compound administered at 350 mg/m² (260 mg/m² doxorubicin equivalent) intravenously on Day 1 of a 21-day cycle for up to 8 cycles.[10]
-
Control Arm (Investigator's Choice): One of five different therapies: doxorubicin, ifosfamide, dacarbazine, pazopanib, or gemcitabine plus docetaxel.[4]
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), safety (assessed by frequency and severity of adverse events, laboratory tests, vital signs, and cardiac evaluations), disease control rate, and tumor response.[10]
-
Tumor Assessment: Tumor response and progression were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Cardiac Safety Monitoring: Cardiac function was periodically monitored with echocardiograms (ECHOs) for patients receiving this compound or doxorubicin.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Doxorubicin-induced cytotoxicity pathways.
Caption: Generalized clinical trial workflow.
References
- 1. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarcomaoncology.com [sarcomaoncology.com]
- 3. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of this compound In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
- 4. onclive.com [onclive.com]
- 5. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy and cardiac safety of this compound in metastatic solitary fibrous tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Mechanism of Action of Aldoxorubicin
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of novel therapeutics is paramount. This guide provides a detailed cross-validation of the mechanism of action of aldoxorubicin, a prodrug of doxorubicin, and compares its performance with its parent compound and other alternatives in the context of soft tissue sarcoma treatment.
This compound: A Targeted Approach to an Old Foe
This compound is a chemically modified version of doxorubicin, designed to enhance its therapeutic index by altering its pharmacokinetic profile.[1][2][3] It consists of doxorubicin attached to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH).[2] This unique structure allows this compound to circulate in the bloodstream bound to albumin, the most abundant protein in human plasma.[1][2][4]
The preferential accumulation of albumin in tumor tissues, a phenomenon driven by the enhanced permeability and retention (EPR) effect, facilitates the targeted delivery of this compound to the tumor site.[5][6] Once within the acidic microenvironment of the tumor, the acid-sensitive linker is cleaved, releasing doxorubicin to exert its cytotoxic effects directly within the cancerous tissue.[1][2][3][4] This targeted delivery system is designed to increase the concentration of the active drug at the tumor site while minimizing exposure to healthy tissues, particularly the heart, thereby reducing the risk of cardiotoxicity, a major dose-limiting side effect of conventional doxorubicin.[1][7]
The Cytotoxic Cascade of Doxorubicin
Upon its release from the this compound-albumin conjugate, doxorubicin unleashes a multi-pronged attack on cancer cells. Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[8][9][] This physical distortion of the DNA structure interferes with DNA replication and transcription. Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving the topological stress in DNA during these processes.[8][9][] By trapping the topoisomerase II-DNA complex, doxorubicin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[8][11]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals.[8][9] These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to oxidative stress and inducing apoptosis.[8][]
The following diagram illustrates the proposed signaling pathway of doxorubicin, the active metabolite of this compound.
Comparative Performance: this compound vs. Doxorubicin
Clinical trials have provided valuable data comparing the efficacy and safety of this compound with conventional doxorubicin in patients with soft tissue sarcoma.
Efficacy
A key phase 2b randomized clinical trial directly compared first-line treatment with this compound versus doxorubicin in patients with advanced soft-tissue sarcoma.[12][13] The results, summarized in the table below, demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound.[12][13]
| Efficacy Endpoint | This compound (n=83) | Doxorubicin (n=40) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | .02 |
| 6-Month PFS Rate | 46% | 23% | .02 |
| Overall Response Rate (ORR) | 25% | 0% | - |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | .21 |
Data from a Phase 2b randomized clinical trial in advanced soft-tissue sarcoma.[12][13]
A subsequent phase 3 study in patients with relapsed/refractory soft tissue sarcomas also showed a trend towards improved PFS with this compound compared to the investigator's choice of therapy, which included doxorubicin.[14]
Safety and Tolerability
The targeted delivery of this compound is intended to reduce systemic toxicity. Clinical data supports this, particularly concerning cardiotoxicity.
| Adverse Event (Grade 3 or 4) | This compound | Doxorubicin |
| Neutropenia | 29% | 12% |
| Febrile Neutropenia | 14% | 18% |
| Left Ventricular Ejection Fraction <50% | 0% | 7.5% (3/40 patients) |
Data from a Phase 2b randomized clinical trial in advanced soft-tissue sarcoma.[12]
While grade 3 or 4 neutropenia was more frequent with this compound, febrile neutropenia rates were comparable.[12] Importantly, no acute cardiotoxic effects, as measured by a significant decrease in left ventricular ejection fraction (LVEF), were observed in the this compound arm of the phase 2b study.[12]
Alternatives in Soft Tissue Sarcoma Treatment
While doxorubicin remains a cornerstone of treatment for many soft tissue sarcomas, several other chemotherapeutic agents are utilized, particularly in the second-line setting or for specific histological subtypes.[1][15][16][17][18][19] These include:
-
Ifosfamide: An alkylating agent often used in combination with doxorubicin or as a single agent.[1][16][18][19]
-
Gemcitabine and Docetaxel: A combination therapy that has shown efficacy in certain sarcoma subtypes.[1][18][19]
-
Trabectedin: An alkylating agent approved for the treatment of liposarcoma and leiomyosarcoma.[1][16][19]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in non-adipocytic soft tissue sarcomas.[14][19]
-
Eribulin: A microtubule dynamics inhibitor approved for the treatment of liposarcoma.[16][19]
The following workflow illustrates the typical decision-making process in the first-line treatment of advanced soft tissue sarcoma.
References
- 1. Guidelines for the Management of Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soft tissue sarcoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 4. project.eortc.org [project.eortc.org]
- 5. kanser.org [kanser.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Quantitative Analysis of Left Ventricular Function as a Tool in Clinical Research. Theoretical Basis and Methodology - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 12. Treatment for soft tissue sarcoma - NHS [nhs.uk]
- 13. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Chemotherapeutic drugs for soft tissue sarcomas: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy for Soft Tissue Sarcomas | American Cancer Society [cancer.org]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. onclive.com [onclive.com]
- 19. droracle.ai [droracle.ai]
A Comparative Analysis of Cardiotoxicity: Aldoxorubicin vs. Doxorubicin
A detailed examination of the cardiac safety profiles of aldoxorubicin and its parent compound, doxorubicin, reveals significant differences rooted in their distinct mechanisms of action. While doxorubicin is a potent and widely used chemotherapeutic agent, its clinical utility is often limited by a dose-dependent cardiotoxicity. This compound, a prodrug of doxorubicin, was designed to mitigate this cardiac risk by altering the drug's distribution, leading to a more favorable safety profile as evidenced in clinical trials.
Doxorubicin has been a cornerstone of cancer therapy for decades, effective against a broad spectrum of malignancies including breast cancer, lymphomas, and sarcomas.[1] Its primary anti-tumor activity stems from its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This action, however, is not specific to cancer cells and significantly impacts cardiomyocytes, leading to a range of cardiac complications from acute arrhythmias to chronic, irreversible cardiomyopathy and heart failure.[1][3] The cumulative dose of doxorubicin is a major predictor of cardiotoxicity, with the incidence of heart failure increasing substantially at higher doses.[4]
This compound represents a strategic modification of doxorubicin, engineered to enhance its therapeutic index. It is a prodrug that, upon intravenous administration, rapidly binds to the cysteine-34 residue of circulating serum albumin.[5] This albumin-drug conjugate preferentially accumulates in tumor tissues, which are often characterized by leaky vasculature and an acidic microenvironment.[5][6] In the acidic milieu of the tumor, the bond between doxorubicin and the linker is cleaved, releasing the active drug directly at the site of action.[5] This targeted delivery mechanism is designed to reduce systemic exposure of healthy tissues, including the heart, to free doxorubicin, thereby diminishing the risk of cardiotoxicity.[5][6]
Quantitative Comparison of Cardiac Safety
Clinical studies have demonstrated a notable difference in the cardiac safety profiles of this compound and doxorubicin. A phase 2b randomized clinical trial directly comparing the two agents in patients with advanced soft-tissue sarcoma provides key insights into their respective cardiotoxic potential.
| Cardiac Safety Parameter | This compound | Doxorubicin | Reference |
| Median Progression-Free Survival | 5.6 months | 2.7 months | [7] |
| Overall Tumor Response Rate | 25% | 0% | [7] |
| Left Ventricular Ejection Fraction (LVEF) <50% | Not observed | 3 out of 40 patients | [7] |
| Grade 3 or 4 Neutropenia | 29% | 12% | [7] |
| Grade 3 or 4 Febrile Neutropenia | 14% | 18% | [7] |
In a longer-term safety analysis across multiple studies, this compound has shown a remarkable lack of significant cardiotoxicity, even at cumulative doxorubicin-equivalent doses far exceeding the established safety limits for conventional doxorubicin.[6]
| Long-Term Cardiac Safety of this compound | Reference | |
| Number of Evaluable Patients | 126 | [6] |
| Cycles of Treatment | 1-21 | [6] |
| Patients with ≥ 10% drop in LVEF | 14% | [6] |
| Patients with LVEF decrease below 50% of normal | 0 | [6] |
| Clinically Significant Increase in Troponin | 0 | [6] |
| Maximum Cumulative Doxorubicin Equivalent Dose | 5,439 mg/m² | [6] |
Mechanisms of Cardiotoxicity and Cardioprotection
The cardiotoxicity of doxorubicin is a complex process involving multiple interconnected pathways. A primary driver is the generation of reactive oxygen species (ROS) through redox cycling of the drug's quinone moiety, leading to oxidative stress.[3][4] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and impairs mitochondrial function.[1][8] Doxorubicin also directly impacts cardiomyocytes by binding to topoisomerase IIβ, causing DNA double-strand breaks and activating apoptotic pathways.[8][9] Furthermore, it disrupts calcium homeostasis, leading to intracellular calcium overload and impaired contractility.[1][4]
This compound's cardioprotective effect is primarily attributed to its altered biodistribution. By binding to albumin, the drug's access to cardiac tissue is limited, thereby reducing the local concentration of doxorubicin and mitigating the cascade of toxic events.
Experimental Protocols
The assessment of cardiotoxicity in clinical trials comparing this compound and doxorubicin involves a series of standardized procedures to monitor cardiac function and detect early signs of damage.
1. Patient Selection and Baseline Assessment:
-
Inclusion Criteria: Patients enrolled are typically those with advanced or metastatic soft-tissue sarcoma who have not received prior anthracycline therapy.[7]
-
Baseline Cardiac Function: All patients undergo a thorough baseline cardiac assessment, including a physical examination, electrocardiogram (ECG), and measurement of Left Ventricular Ejection Fraction (LVEF) by either echocardiography (ECHO) or a multigated acquisition (MUGA) scan.[6][10] A baseline LVEF of ≥50% is a common requirement for eligibility.[10]
2. Drug Administration:
-
This compound: Administered intravenously at a dose of 350 mg/m², which is equivalent to 260 mg/m² of doxorubicin.[7]
-
Doxorubicin: Administered intravenously at a standard dose of 75 mg/m².[7]
-
Treatment Cycles: Both drugs are typically administered once every 21 days for a defined number of cycles, often up to six.[7]
3. Cardiac Monitoring During Treatment:
-
Regular LVEF Assessment: LVEF is monitored periodically throughout the study, usually every two months, using ECHO or MUGA scans to detect any decline in cardiac function.[6]
-
Electrocardiography (ECG): ECGs are performed at regular intervals to monitor for any changes in the heart's electrical activity, such as QTc interval prolongation.[6][11]
-
Cardiac Biomarkers: Blood samples are collected to measure levels of cardiac troponins, which are sensitive markers of myocardial injury.[6]
4. Endpoints for Cardiotoxicity:
-
Primary Endpoint: A significant decrease in LVEF is a key indicator of cardiotoxicity. This can be defined as a drop in LVEF to below 50% or a decrease of ≥10% from baseline.[10]
-
Secondary Endpoints: The incidence of clinical signs and symptoms of congestive heart failure, significant ECG changes, and clinically relevant elevations in cardiac biomarkers are also monitored.
5. Histopathological Analysis (Preclinical Studies):
-
In preclinical animal models, hearts are excised at the end of the study for histopathological examination.[12]
-
Tissues are processed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for myocardial damage, such as vacuolization, myofibrillar loss, and fibrosis.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Doxorubicin-Induced Cardiotoxicity and the Emerging Role of SGLT2 Inhibitors: From Glycemic Control to Cardio-Oncology | MDPI [mdpi.com]
- 10. Prospective Evaluation of Doxorubicin Cardiotoxicity in Patients with Advanced Soft-tissue Sarcoma Treated in the ANNOUNCE Phase III Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Aldoxorubicin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of aldoxorubicin and its active metabolite, doxorubicin. Given that this compound is a prodrug that rapidly binds to albumin in circulation and releases doxorubicin in the acidic tumor microenvironment, the majority of bioanalytical strategies focus on the quantification of doxorubicin and its metabolites. This guide presents a detailed overview of these methods, their performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Mechanism of Action: From this compound to Doxorubicin
This compound (INNO-206) is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. Its mechanism involves a linker that covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound form leads to preferential accumulation in tumor tissues. Within the acidic environment of the tumor, the linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.
Caption: this compound's mechanism of action.
Comparative Analysis of Analytical Methods
While a specific, fully validated public method for this compound itself is not detailed in the literature, pharmacokinetic studies have utilized high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for its quantification[1]. The primary focus of analytical method development has been on doxorubicin and its major metabolite, doxorubicinol. Below is a comparison of various validated methods for doxorubicin quantification.
Table 1: Comparison of Validated Analytical Methods for Doxorubicin Quantification
| Method | Matrix | Sample Preparation | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| HPLC-FLD | Human Plasma | Solid-Phase Extraction | Not Specified | 6.25 | <15% | Not Specified | [2][3] |
| HPLC-FLD | Cell Culture Media | Protein Precipitation | 1.5 - 15,000 | 5 | <10% | <10% | [4] |
| UHPLC-MS/MS | Rat Plasma | Protein Precipitation | 9 - 2,000 | 9 | <10% | <15% | [5] |
| LC-MS/MS | Mouse Serum | Protein Precipitation | 0.5 - Not Specified | 0.5 | <15% | <15% | [6] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 1 - 100 | 1 | <11.4% | Not Specified | [7] |
| LC-MS/MS | Human Plasma | Protein Precipitation (Total Doxorubicin) | 0.2 - 500 | 0.2 | <15% | ±20% | [8][9] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (Free Doxorubicin) | 1 - 1,000 | 1 | <15% | ±20% | [8][9] |
| LC-MS/MS | Mouse Plasma, Urine, Tissues | Liquid-Liquid Extraction | 5 - 250 (Plasma/Tumor) | 5 (Plasma/Tumor) | Not Specified | Not Specified | [10] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Experimental Protocols
HPLC with Fluorescence Detection (HPLC-FLD) for Doxorubicin in Cell Culture Media[4]
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of cell culture media, add 1 mL of acetone.
-
Vortex the mixture.
-
Centrifuge at 16,100 x g for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 20 mM KH₂PO₄ with 0.1% phosphoric acid (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 480 nm and emission at 550 nm.
-
LC-MS/MS for Doxorubicin in Human Plasma[7][8][9]
-
Sample Preparation (Solid-Phase Extraction for Free Doxorubicin):
-
Condition a C18 SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute doxorubicin with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Sample Preparation (Protein Precipitation for Total Doxorubicin):
-
Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, often containing an internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 analytical column (e.g., Zorbax SB-C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for doxorubicin and the internal standard.
-
Doxorubicin's Cellular Signaling Pathway
Upon release from the this compound-albumin conjugate, doxorubicin enters the cancer cell and initiates a cascade of events leading to cell death. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, doorubicin can generate reactive oxygen species (ROS), contributing to cellular stress and toxicity.
References
- 1. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekjcp.org [ekjcp.org]
- 7. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the quantification of free and total doxorubicin in human plasma and its clinical application for a novel doxorubicin hydrochloride liposome injection in Chinese patients with breast cancer | Semantic Scholar [semanticscholar.org]
- 10. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Preclinical Replication of Aldoxorubicin: A Comparative Guide
A Note on Independent Replication: As of late 2025, publicly available data does not include independent replications of preclinical studies on aldoxorubicin in the vein of large-scale reproducibility initiatives. The majority of existing preclinical and clinical data has been generated from studies sponsored by the drug's developer. This guide provides a comprehensive comparison based on this available data, which has been published in peer-reviewed journals.
This compound is a prodrug of the widely used chemotherapy agent doxorubicin. It is designed to selectively target tumor tissue by binding to circulating albumin, thereby increasing the concentration of the cytotoxic payload at the tumor site and reducing systemic toxicities, most notably cardiotoxicity.[1][2] This guide compares the preclinical and clinical performance of this compound against its parent compound, doxorubicin, and an alternative albumin-binding doxorubicin conjugate.
Mechanism of Action
This compound's design leverages the enhanced permeability and retention (EPR) effect in solid tumors. Following intravenous administration, this compound's maleimide linker rapidly and covalently binds to the cysteine-34 residue of circulating albumin. This drug-albumin conjugate is too large to readily exit healthy vasculature but can accumulate in the leaky vasculature of tumors. Inside the acidic environment of the tumor's endosomes and lysosomes, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1][2]
Mechanism of this compound Activation.
Preclinical Performance: this compound vs. Doxorubicin
A key preclinical validation of this compound's design focused on mitigating the well-known cardiotoxicity of doxorubicin.
Cardiotoxicity in a Rat Model
In a pivotal preclinical study, the cardiac effects of this compound were compared to doxorubicin in rats.[2] Animals were administered seven weekly doses of either doxorubicin or this compound at varying concentrations. The doxorubicin dose was specifically chosen to be equitoxic to the high-dose this compound group, allowing for a comparison of cardiac effects at similar levels of overall toxicity.[2]
| Parameter | Doxorubicin | This compound (Low-Dose, Equimolar to Dox) | This compound (High-Dose, 3x Equimolar) |
| Mortality | 5 out of 15 rats died before study completion | Not reported to be different from control | Not reported to be different from control |
| Cardiac Assessment | Severe clinical, histopathological, and molecular markers of myocardial damage | Not significantly different from saline controls | Not significantly different from saline controls |
Table 1: Comparison of Cardiotoxicity in a Preclinical Rat Model. [2]
Preclinical Performance: this compound vs. an Alternative Conjugate
A study published in 2021 compared this compound (referred to as AlDox in the study) with a novel albumin-binding peptide conjugate of doxorubicin, termed ABD-Dox, in mouse models of colon and pancreatic cancer.
Efficacy in Mouse Xenograft Models
This study provides a direct preclinical comparison of two different strategies for albumin-binding doxorubicin delivery.
| Tumor Model | Treatment Group (Dose) | Outcome |
| C26 Colon Carcinoma | ABD-Dox (20 mg/kg Dox equiv.) | Complete tumor eradication, no recurrence. 25% mortality over 100 days. |
| This compound (20 mg/kg Dox equiv.) | Complete tumor eradication, no recurrence. 89% mortality over 100 days. | |
| ABD-Dox (10 mg/kg Dox equiv.) | Complete tumor disappearance, 33% recurrence. | |
| MIA PaCa-2 Pancreatic Adenocarcinoma | ABD-Dox | Superior therapeutic efficacy compared to this compound and free Doxorubicin. |
| This compound | Superior therapeutic efficacy compared to free Doxorubicin. |
Table 2: Efficacy of this compound vs. ABD-Dox in Mouse Tumor Models. [3]
The authors of the study noted that ABD-Dox demonstrated a 16-fold greater drug exposure in the tumor compared to free doxorubicin.[3]
Clinical Performance: this compound vs. Doxorubicin in Soft Tissue Sarcoma
While this guide focuses on preclinical data, the extensive clinical trial data for this compound provides critical context for its performance relative to doxorubicin. A randomized Phase 2b clinical trial directly compared this compound to doxorubicin as a first-line treatment for patients with advanced soft-tissue sarcoma.[4][5]
| Parameter | This compound (n=83) | Doxorubicin (n=40) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | 0.004 |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
| Grade 3/4 Neutropenia | 29% | 12% | - |
| Grade 3/4 Febrile Neutropenia | 14% | 18% | - |
| LVEF < 50% | 0 patients | 3 patients | - |
Table 3: Phase 2b Clinical Trial Results in Soft Tissue Sarcoma. [4][5]
These results show a statistically significant improvement in progression-free survival and overall response rate for this compound compared to doxorubicin.[4] While myelosuppression (neutropenia) was more frequent with this compound, there was no evidence of acute cardiotoxicity, and in fact, fewer patients experienced a significant drop in left ventricular ejection fraction compared to the doxorubicin arm.[4][5]
Experimental Protocols
Representative Preclinical Cardiotoxicity Protocol (Rat Model)
This protocol is a representative summary based on the published description of the preclinical rat study.[2]
Preclinical Rat Cardiotoxicity Workflow.
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Group 1: Doxorubicin (dose selected to be equitoxic to the high-dose this compound group).
-
Group 2: this compound (low-dose, equimolar to the doxorubicin dose).
-
Group 3: this compound (high-dose, 3 times the equimolar doxorubicin dose).
-
Control Group: Saline.
-
-
Dosing Regimen: Seven weekly intravenous injections.
-
Study Duration: 48 weeks.
-
Endpoints and Analysis:
-
Primary: Assessment of cardiotoxicity.
-
Methods: Clinical observation for signs of heart failure, post-mortem histopathological examination of heart tissue for myocardial damage (e.g., myocyte vacuolation, myofibrillar loss), and analysis of molecular markers associated with cardiac stress and damage.
-
Representative Preclinical Efficacy Protocol (Mouse Xenograft Model)
This protocol is a representative summary based on the published comparison of this compound and ABD-Dox.[3]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Lines:
-
C26 (murine colon carcinoma)
-
MIA PaCa-2 (human pancreatic adenocarcinoma)
-
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice. Tumors are allowed to grow to a specified size before treatment initiation.
-
Groups:
-
Group 1: ABD-Dox (e.g., 10 mg/kg and 20 mg/kg doxorubicin equivalent).
-
Group 2: this compound (e.g., 20 mg/kg doxorubicin equivalent).
-
Group 3: Free Doxorubicin.
-
Control Group: Vehicle.
-
-
Dosing Regimen: Single intravenous injection.
-
Endpoints and Analysis:
-
Primary: Tumor growth inhibition and regression.
-
Secondary: Overall survival, body weight changes (as a measure of toxicity).
-
Methods: Regular measurement of tumor volume using calipers. Survival is monitored over a defined period (e.g., 100 days). Statistical analysis (e.g., ANOVA) is used to compare tumor growth between groups.
-
References
- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarcomaoncology.com [sarcomaoncology.com]
- 5. onclive.com [onclive.com]
Assessing the Long-Term Efficacy of Aldoxorubicin in Survival Studies: A Comparative Guide
In the landscape of oncological therapeutics, particularly for challenging malignancies like soft tissue sarcomas (STS), the quest for agents that can extend survival while mitigating toxicity remains paramount. Aldoxorubicin, a prodrug of doxorubicin, has emerged as a candidate aiming to improve upon the therapeutic index of its parent compound. This guide provides a comparative analysis of the long-term efficacy of this compound based on survival data from pivotal clinical trials, juxtaposed with established alternative treatments. Detailed experimental protocols and visual representations of mechanistic pathways and trial designs are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Enhanced Tumor Targeting
This compound is ingeniously designed to exploit the tumor microenvironment. It is a derivative of doxorubicin that contains an acid-sensitive linker, enabling it to covalently bind to the cysteine-34 residue of circulating serum albumin following intravenous administration.[1][2][3] This drug-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[4][5] Once within the acidic milieu of the tumor, the linker is cleaved, releasing doxorubicin directly at the site of action.[2][3] This targeted delivery mechanism is intended to increase the concentration of the cytotoxic agent within the tumor while minimizing systemic exposure and, consequently, toxicity to healthy tissues, most notably the heart.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Gemcitabine and Docetaxel Combination for Advanced Soft Tissue Sarcoma: A Nationwide Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. The clinical outcome of pazopanib treatment in Japanese patients with relapsed soft tissue sarcoma: A Japanese Musculoskeletal Oncology Group (JMOG) study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 Study to Treat Patients With Soft Tissue Sarcomas [clinicaltrials.stanford.edu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aldoxorubicin
The proper handling and disposal of Aldoxorubicin, a potent cytotoxic agent, are paramount to ensuring the safety of laboratory personnel and the environment. As a derivative of doxorubicin, this compound requires stringent disposal protocols consistent with those for other hazardous chemotherapeutic drugs. Adherence to these procedures minimizes the risk of exposure and environmental contamination.
Waste Categorization and Segregation
The initial and most critical step in the disposal process is the correct categorization of this compound waste. Waste is broadly classified into two main groups based on the level of contamination: trace chemotherapy waste and bulk chemotherapy waste.[1][2][3]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Materials containing less than 3% of the original drug by weight. This includes "RCRA empty" containers, used personal protective equipment (PPE), and other contaminated materials.[1][2][3] | Yellow, puncture-proof containers labeled "Chemotherapy Waste" or "Trace Chemo".[2][4] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug by weight. This includes partially full vials, syringes, IV bags, and materials used to clean up significant spills.[1][2] | Black, RCRA-rated, DOT-approved hazardous waste containers.[1][2][3] |
Procedural Steps for Disposal
1. Unused this compound: Unused or expired this compound (both powder and liquid forms) must be disposed of as bulk hazardous chemical waste.[5] It should be collected in its original container or a designated, sealed, and properly labeled hazardous waste container.[5][6]
2. Contaminated Materials:
-
Personal Protective Equipment (PPE): Gowns, gloves, and other disposable PPE contaminated with this compound should be disposed of as trace chemotherapy waste in designated yellow bags or containers.[4][7]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a yellow, puncture-proof sharps container specifically designated for chemotherapy sharps.[4][7][8] These containers should be sealed when full and placed in a yellow chemotherapy waste bag for incineration.[4]
-
Labware: Contaminated plasticware and other solid waste should be collected in yellow chemotherapeutic waste bags or containers.[5] Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[9]
-
Animal Bedding and Carcasses: Bedding from animals treated with this compound is considered hazardous and must be handled in a way that minimizes aerosolization.[9][10] It should be disposed of in designated cytotoxic waste bags for incineration.[9][11][12] Animal carcasses are also considered hazardous and must be disposed of as pathological waste, typically through incineration.[9]
3. Spill Cleanup: Materials used to clean up this compound spills are considered bulk chemotherapy waste.[1][2] The cleanup should proceed from the outer edge of the spill inward to prevent spreading.[13] All cleanup materials must be placed in a black hazardous waste container.[1]
Disposal Workflow
Caption: this compound Waste Disposal Workflow.
Key Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for handling cytotoxic and chemotherapeutic agents. Specific experimental protocols for the disposal of this compound were not detailed in the provided search results. The general principle of decontamination for non-porous materials involves soaking in a 10% bleach solution for 24 hours.[9]
Signaling Pathways and Logical Relationships
The logic for handling this compound waste is a decision-based pathway focused on the concentration of the residual drug. This determines the appropriate waste stream and final disposal method, which is consistently high-temperature incineration for both trace and bulk chemotherapy waste to ensure complete destruction of the cytotoxic compounds.[4][14]
Caption: Decision Pathway for this compound Waste Segregation.
References
- 1. danielshealth.com [danielshealth.com]
- 2. medprodisposal.com [medprodisposal.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. unthsc.edu [unthsc.edu]
- 10. ehs.utoronto.ca [ehs.utoronto.ca]
- 11. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. laurentian.ca [laurentian.ca]
- 14. danielshealth.com [danielshealth.com]
Personal protective equipment for handling ALDOXORUBICIN
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aldoxorubicin. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure a secure laboratory environment. This compound is a potent active pharmaceutical ingredient and should only be handled by personnel trained in the management of cytotoxic compounds.[1]
Hazard Identification and First Aid
This compound is considered a toxic substance that can be a moderate to severe irritant to the skin and eyes.[1] It is a derivative of Doxorubicin, which is classified as a mutagen, carcinogen, and reproductive hazard.[2][3][4] Exposure can occur through inhalation, skin contact, or ingestion.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][5][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. Double gloving is recommended for most procedures.[5][7][8]
| Protection Type | Specific PPE | Use Case |
| Hand Protection | Two pairs of chemical-resistant nitrile gloves.[7][8][9] | Required for all handling procedures. Latex gloves are not recommended as they may be penetrated.[5][8] |
| Eye/Face Protection | Chemical safety goggles.[1][7] A face shield may be required for splash risks.[9] | Required for all handling procedures. |
| Body Protection | Disposable lab coat or gown.[5][7][8] | Required for all handling procedures. Cuffs should be covered by gloves.[8] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N100).[1][7] | Required when handling powder outside of a fume hood or during major spills.[7][10] |
| Foot Protection | Closed-toe shoes.[5][7] | Required for all laboratory work. |
Operational Handling Plan
All procedures involving this compound must be performed within a designated controlled area to minimize contamination.
Engineering Controls:
-
All handling of this compound, especially powder forms or procedures that can generate aerosols, must be conducted in a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[5][7][8]
-
Work surfaces should be covered with plastic-backed absorbent pads to contain any potential spills.[5][9]
Preparation Protocol:
-
Gather Materials: Assemble all necessary equipment, including PPE, before entering the controlled area.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are pulled over the cuffs of the lab coat.
-
Prepare Workspace: Place a disposable, absorbent mat on the work surface inside the fume hood or biosafety cabinet.[5]
-
Reconstitution: Whenever possible, use vials with sealed rubber caps to allow for reconstitution by injecting the solvent through the cap, avoiding the need to open the vial.[6][8] If weighing the powdered form is necessary, do so within the fume hood on a draft-protected balance.[8]
-
Labeling: Clearly label all containers with the chemical name and hazard warnings.
Administration Protocol (in vivo studies):
-
Animal Restraint: Ensure animals are properly restrained, either chemically or physically, before administration.[9]
-
Injection Site: Perform injections within a chemical fume hood or biosafety cabinet.[5]
-
Sharps Safety: Use safety needles and syringes where possible. Do not recap, bend, or break needles.[5] Immediately dispose of used sharps in a designated, puncture-proof sharps container.[5][8]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[5][8]
Waste Segregation and Disposal:
-
Contaminated Materials: All disposable items, including gloves, gowns, absorbent pads, and empty vials, must be placed in a clearly labeled hazardous waste container.[5][7]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container destined for incineration.[5]
-
Animal Waste: Bedding from animals treated with this compound is considered hazardous for at least 7 days post-administration and must be disposed of as hazardous waste.[6][7] Cage changes should be performed in a way that minimizes aerosol generation.[6]
-
Unused Solutions: Any remaining or unused this compound solutions must be collected and disposed of as chemical waste. Do not pour down the drain.[5]
-
Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. go.tradeannouncements.pfizerinjectables.com [go.tradeannouncements.pfizerinjectables.com]
- 5. unthsc.edu [unthsc.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. laurentian.ca [laurentian.ca]
- 9. ehs.utoronto.ca [ehs.utoronto.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
